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4-Fluoropyridin-3-amine dihydrochloride Documentation Hub

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  • Product: 4-Fluoropyridin-3-amine dihydrochloride
  • CAS: 1707365-31-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 3-Amino-4-fluoropyridine Dihydrochloride for Researchers and Drug Development Professionals

Introduction 3-Amino-4-fluoropyridine dihydrochloride is a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug development. The strategic incorporation of a fluorine atom onto the pyri...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Amino-4-fluoropyridine dihydrochloride is a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug development. The strategic incorporation of a fluorine atom onto the pyridine ring can profoundly influence the physicochemical and pharmacological properties of molecules, including metabolic stability, pKa, and binding affinity to biological targets. This guide provides a comprehensive overview of the molecular characteristics, synthesis, and potential applications of 3-Amino-4-fluoropyridine 2HCl, tailored for researchers and scientists in the pharmaceutical and life sciences sectors.

Molecular Profile

The chemical structure of 3-Amino-4-fluoropyridine features a pyridine ring substituted with an amino group at the 3-position and a fluorine atom at the 4-position. The dihydrochloride salt form indicates that both the exocyclic amino group and the pyridine ring nitrogen are protonated.

PropertyValueSource
Chemical Formula C₅H₇Cl₂FN₂Calculated
Molecular Weight 185.03 g/mol Calculated
CAS Number (Free Base) 2247-88-3[1][2]

The molecular formula of the free base, 3-Amino-4-fluoropyridine, is C₅H₅FN₂ with a molecular weight of 112.11 g/mol .[1][2] The addition of two equivalents of hydrogen chloride (HCl) results in the dihydrochloride salt.

Synthesis and Chemical Logic

The synthesis of 3-Amino-4-fluoropyridine and its subsequent conversion to the dihydrochloride salt involves several strategic steps. The introduction of fluorine into the pyridine ring often requires specific methodologies due to the electron-deficient nature of the ring.

Synthesis of 3-Amino-4-fluoropyridine (Free Base)

A common synthetic route involves the nitration of a pyridine precursor, followed by fluorination and subsequent reduction of the nitro group. One reported method utilizes 3-bromo-4-nitropyridine N-oxide as a key intermediate.[3][4]

Workflow for the Synthesis of 3-Amino-4-fluoropyridine:

Synthesis_Workflow A 3-Bromopyridine B 3-Bromo-4-nitropyridine A->B Nitration C 3-Bromo-4-nitropyridine N-oxide B->C Oxidation D 3-Fluoro-4-nitropyridine N-oxide C->D Nucleophilic Fluorination (e.g., TBAF) E 3-Amino-4-fluoropyridine D->E Reduction (e.g., Catalytic Hydrogenation)

Caption: Synthetic pathway to 3-Amino-4-fluoropyridine.

The rationale for using the N-oxide is to activate the pyridine ring towards nucleophilic aromatic substitution, facilitating the displacement of the bromo group by fluoride.[3][4] The final step involves the reduction of the nitro group to an amino group, commonly achieved through catalytic hydrogenation.[3][4]

Preparation of 3-Amino-4-fluoropyridine Dihydrochloride

The conversion of the free base to the dihydrochloride salt is typically a straightforward acid-base reaction.

Experimental Protocol: Formation of the Dihydrochloride Salt

  • Dissolution: Dissolve the synthesized and purified 3-Amino-4-fluoropyridine free base in a suitable anhydrous organic solvent, such as diethyl ether or methanol.

  • Acidification: Slowly bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in an appropriate solvent (e.g., HCl in diethyl ether) dropwise with stirring.

  • Precipitation: The dihydrochloride salt will precipitate out of the solution as a solid.

  • Isolation: Collect the precipitate by filtration.

  • Washing: Wash the collected solid with a small amount of the anhydrous solvent to remove any unreacted starting material or excess HCl.

  • Drying: Dry the product under vacuum to obtain pure 3-Amino-4-fluoropyridine 2HCl.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted):

  • The aromatic protons will be deshielded (shifted downfield) due to the increased electron-withdrawing effect of the protonated pyridinium ring.

  • The amino protons will appear as a broad singlet, also shifted downfield, and may exchange with residual water in the solvent.

  • Coupling between the fluorine atom and adjacent protons (³JHF and ⁴JHF) will be observed.

¹³C NMR Spectroscopy (Predicted):

  • The carbon atoms in the pyridine ring will be shifted downfield upon protonation.

  • The C-F bond will result in a large C-F coupling constant (¹JCF).

FTIR Spectroscopy (Predicted):

  • A broad absorption band in the region of 2500-3000 cm⁻¹ corresponding to the N-H stretching of the ammonium and pyridinium ions.

  • Bands corresponding to C=C and C=N stretching vibrations of the aromatic ring, likely shifted to higher wavenumbers compared to the free base.

  • A strong absorption band corresponding to the C-F stretching vibration.

Mass Spectrometry:

  • Under typical electron ionization (EI) conditions, the spectrum would likely show the molecular ion of the free base (m/z = 112.11) after the loss of the two HCl molecules.

Applications in Drug Discovery and Development

3-Amino-4-fluoropyridine serves as a valuable building block in the synthesis of more complex molecules for pharmaceutical applications. Its structural similarity to 4-aminopyridine, a drug used to improve walking in patients with multiple sclerosis, makes its derivatives of particular interest for neurological disorders.[3] The fluorine atom can be utilized to modulate the basicity of the amino groups, which can be critical for optimizing drug-target interactions and pharmacokinetic properties.[5] Furthermore, the incorporation of fluorine can block sites of metabolism, potentially increasing the half-life of a drug candidate.

Potential Research Applications:

  • Scaffold for Kinase Inhibitors: The aminopyridine core is a common scaffold in the design of kinase inhibitors for oncology.

  • Ion Channel Modulators: As a derivative of 4-aminopyridine, it can be used to develop new modulators of potassium channels.

  • PET Imaging Ligands: The fluorine atom allows for the potential development of ¹⁸F-labeled radiotracers for positron emission tomography (PET) imaging in neuroscience and oncology research.[3][4]

Logical Flow of Application in Drug Discovery:

Drug_Discovery_Flow A 3-Amino-4-fluoropyridine 2HCl (Starting Material) B Chemical Modification & Library Synthesis A->B C High-Throughput Screening B->C D Lead Optimization (Structure-Activity Relationship) C->D E Preclinical Development D->E

Caption: Role of 3-Amino-4-fluoropyridine 2HCl in a drug discovery pipeline.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safe handling of all chemical reagents. While a specific safety data sheet (SDS) for 3-Amino-4-fluoropyridine dihydrochloride was not found, the hazard profile can be inferred from the parent compound and similar aminopyridines. Aminopyridines are generally classified as toxic if swallowed, in contact with skin, or if inhaled.[6] They can also cause skin and eye irritation.[6][7]

Recommended Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[6] Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

3-Amino-4-fluoropyridine dihydrochloride is a versatile and valuable building block for researchers and drug development professionals. Its unique combination of a fluorinated pyridine ring and two basic centers provides a rich scaffold for chemical exploration. A thorough understanding of its molecular properties, synthesis, and safe handling is crucial for its effective application in the development of novel therapeutics and research tools.

References

  • Matsumoto, K. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Senshu University.
  • Brugarolas, P., et al. (2016). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides.
  • Brugarolas, P., et al. (2016).
  • ResearchGate. (n.d.). Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. Retrieved from [Link]

  • PubMed. (2011). Synthesis of 3-amino-4-fluoropyrazoles. Retrieved from [Link]

  • MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • University of Ottawa. (n.d.). 13 Carbon NMR. Retrieved from [Link]

  • Patsnap. (n.d.). Preparation method of 2-amino-4-fluoropyridine.
  • Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(2-Fluoro-4-nitrophenoxy)-3-nitropyridine. Retrieved from [Link]

  • CHIMIA. (n.d.). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. Retrieved from [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Aminopyridine. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Der Pharma Chemica. (2017). FTIR Spectral Investigation on Healthy and Cancerous Blood Samples-Acute Lymphocytic Leukemia (ALL) Coupled. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. Retrieved from [Link]

  • ResearchGate. (n.d.). The most commonly used fluorinated amino acids for PrOF NMR. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 3-Aminopyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Stability & Handling of 4-Fluoropyridin-3-amine

Dihydrochloride vs. Free Base Forms Executive Summary 4-Fluoropyridin-3-amine (CAS: 1060804-19-4) presents a classic "suicide substrate" profile in its free base form.

Author: BenchChem Technical Support Team. Date: February 2026

Dihydrochloride vs. Free Base Forms

Executive Summary

4-Fluoropyridin-3-amine (CAS: 1060804-19-4) presents a classic "suicide substrate" profile in its free base form. While the fluorine atom at the C4 position is activated for nucleophilic aromatic substitution (


), the amine group at C3 acts as an intramolecular nucleophile. In the free base state, this duality drives rapid intermolecular self-condensation , leading to polymerization and degradation.

Recommendation: The dihydrochloride salt (2HCl) is the only viable form for long-term storage. It stabilizes the molecule by protonating the nucleophilic amine, effectively "disarming" the self-destruction mechanism. The free base should be generated in situ or immediately prior to use via a "Just-in-Time" protocol.

Part 1: Chemical Nature & The Stability Paradox

To understand the handling requirements, one must first understand the electronic conflict within the molecule.

1. Electronic Structure
  • The Electrophile (C4-F): The pyridine nitrogen (N1) exerts an electron-withdrawing effect, activating the C4 position. The fluorine atom, being highly electronegative, further increases the electrophilicity of C4, making it a prime target for nucleophilic attack.

  • The Nucleophile (C3-NH2): The exocyclic amine is an electron-donating group. While it slightly deactivates the ring via resonance, it remains a competent nucleophile, especially in concentrated solutions or the solid state.

2. The "Suicide" Mechanism (Self-Condensation)

In the free base form, the amine of Molecule A attacks the activated C4 position of Molecule B, displacing the fluoride ion. This generates a dimer, which retains a nucleophilic amine and an electrophilic site, propagating a chain reaction that forms insoluble oligomers (tars).

Key Degradation Pathways:

  • Intermolecular

    
     (Polymerization):  Primary degradation route.
    
  • Oxidative Coupling: Aminopyridines are prone to N-oxide formation and azo-coupling upon exposure to air and light.

  • Hydrolysis: In the presence of moisture, the C4-F bond can hydrolyze to form the pyridone (4-pyridone derivative), releasing HF.

3. Stabilization via Salt Formation

The dihydrochloride salt form (•2HCl) protonates two sites:

  • Pyridine Nitrogen (

    
    ):  Protonation here actually increases the electrophilicity of the ring (making C4 more reactive).
    
  • Exocyclic Amine (

    
     to 
    
    
    
    ):
    While weakly basic, in the presence of excess HCl (dihydrochloride), the amine exists in equilibrium with its protonated ammonium form (
    
    
    ). Crucially, the ammonium group is non-nucleophilic .
Part 2: Stability Profile Analysis
FeatureFree Base (C

H

FN

)
Dihydrochloride Salt (C

H

FN

• 2HCl)
Physical State Low-melting solid / Oil (often impure)Crystalline Solid (White to off-white)
Storage Temp -20°C (Critical)2-8°C (Acceptable), -20°C (Recommended)
Hygroscopicity Moderate; hydrolysis riskHigh; forms hydrates but chemically stable
Air Sensitivity High (Oxidation/Darkening)Low (Stable in dry air)
Shelf Life Days/Weeks (at RT)>2 Years (Desiccated, Cold)
Reactivity Prone to dimerizationInert until neutralized
Part 3: Mechanistic Visualization

The following diagram illustrates the degradation pathway of the free base versus the stabilization provided by the salt form.

StabilityMechanism cluster_FreeBase Free Base (Unstable) cluster_Salt Dihydrochloride Salt (Stable) FB_Mono Monomer (Nucleophilic NH2 + Electrophilic C4-F) Transition Intermolecular Attack (SNAr) FB_Mono->Transition Self-Condensation Dimer Dimer Intermediate (+ HF Release) Transition->Dimer Polymer Oligomers/Tars (Irreversible Degradation) Dimer->Polymer Salt_Form Protonated Species (R-NH3+ • Cl-) Salt_Form->FB_Mono Base Neutralization (Just-in-Time) Shield Nucleophilicity Blocked Salt_Form->Shield Excess HCl Stable Long-Term Stability Shield->Stable No Reaction

Caption: Figure 1. The "Suicide Pact" mechanism of the free base (red) vs. the protective protonation shield of the salt form (green).

Part 4: Experimental Protocols
Protocol A: Storage & Handling
  • Container: Amber glass vials with Teflon-lined caps.

  • Atmosphere: Argon or Nitrogen backfill is mandatory for the free base; recommended for the salt.

  • Desiccation: Store the salt over P

    
    O
    
    
    
    or active silica gel. Moisture absorption can lead to lattice breakdown and local "liquefaction," creating micro-environments where free-basing (and degradation) can occur.
Protocol B: "Just-in-Time" Free-Basing

Use this protocol when the free base is required for a reaction (e.g., Buchwald-Hartwig coupling or SNAr).

Reagents:

  • 4-Fluoropyridin-3-amine[1][2][3][4][5] • 2HCl

  • Saturated NaHCO

    
     (aq) or Et
    
    
    
    N (organic)
  • Ethyl Acetate (EtOAc) or DCM

Workflow:

  • Dissolution: Suspend the salt in EtOAc/DCM.

  • Neutralization:

    • Aqueous Method: Add cold sat. NaHCO

      
       slowly (CO
      
      
      
      evolution). Shake vigorously. Separate layers immediately to minimize hydrolysis.
    • Anhydrous Method: Add 2.5 equiv. of Triethylamine (Et

      
      N) or DIPEA. Stir for 15 min. The amine is now free in solution.
      
  • Usage: Use the solution immediately . Do not concentrate to dryness unless absolutely necessary (if you must, keep bath temp < 30°C).

Protocol C: Quality Control (QC)

Before committing valuable material to a synthesis, verify integrity.

  • Visual Check: Pure salt is white/off-white. Yellow/Orange indicates partial oxidation. Brown/Black indicates polymerization.

  • H-NMR (DMSO-d6):

    • Look for sharp aromatic signals.

    • Degradation Sign: Broad "humps" in the baseline (polymer) or new doublets shifted upfield (dimer).

    • Note: In DMSO, the exchangeable protons (NH2/HCl) may appear as a broad singlet around 8-10 ppm.

Part 5: Decision Logic for Application

DecisionTree Start Start: 4-Fluoropyridin-3-amine Storage Is it for Storage? Start->Storage Use Is it for Immediate Reaction? Storage->Use No KeepSalt KEEP AS SALT (2HCl) Store at -20°C, Desiccated Storage->KeepSalt Yes ReactionType Reaction Conditions? Use->ReactionType BasicCond Basic Conditions (e.g., Pyridine as solvent, or added base) ReactionType->BasicCond Base Present NeutralCond Neutral/Acidic Conditions ReactionType->NeutralCond No Base InSitu Add Salt Directly (Allow reaction base to free it) BasicCond->InSitu Preferred PreFree Perform Protocol B (Free-base & Extract) NeutralCond->PreFree Required

Caption: Figure 2. Decision matrix for handling 4-Fluoropyridin-3-amine based on experimental needs.

References
  • Synthesis and Reactivity of 4-Amino-3-fluoropyridine. Ningbo Inno Pharmchem Co., Ltd. (2026).[6][3][7][8] Technical data regarding fluorinated pyridine intermediates.

  • Stability of Aminopyridines. National Institutes of Health (PubChem). Compound Summary for CID 21846895 (4-Fluoropyridin-3-amine).

  • Self-Condensation Mechanisms in Heterocycles. Wikipedia/Organic Chemistry Portal. General mechanism of SNAr self-condensation in activated heteroaromatics.

  • Handling of Halopyridine Salts. Sigma-Aldrich Technical Bulletins. General guidelines for storage of hygroscopic amine hydrochlorides.

  • pKa Values of Aminopyridines. Alfa Chemistry. Data on basicity of pyridine nitrogen vs exocyclic amines.[7]

Sources

Foundational

physical properties of 4-Fluoropyridin-3-amine dihydrochloride salt

Technical Monograph: Physicochemical Profiling of 4-Fluoropyridin-3-amine Dihydrochloride Executive Summary 4-Fluoropyridin-3-amine dihydrochloride (CAS: 1707365-31-8) is the stabilized salt form of the highly reactive i...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Physicochemical Profiling of 4-Fluoropyridin-3-amine Dihydrochloride

Executive Summary

4-Fluoropyridin-3-amine dihydrochloride (CAS: 1707365-31-8) is the stabilized salt form of the highly reactive intermediate 4-fluoropyridin-3-amine. While the parent free base is a critical scaffold for introducing fluorine into heteroaromatic drug candidates—improving metabolic stability and lipophilicity—it is inherently unstable, prone to oxidation, and light-sensitive. The dihydrochloride salt locks the amine functionality, significantly enhancing thermal stability and shelf-life. This guide details the physical properties, handling protocols, and "free-basing" strategies required to utilize this compound effectively in medicinal chemistry.

Chemical Identity & Structural Analysis

Attribute Data
Systematic Name 4-Fluoropyridin-3-amine dihydrochloride
Synonyms 3-Amino-4-fluoropyridine dihydrochloride; 3-Pyridinamine, 4-fluoro-, hydrochloride (1:[1]2)
CAS Number 1707365-31-8 (Dihydrochloride); 1060804-19-4 (Free Base)
Molecular Formula C₅H₅FN₂[1] · 2HCl
Molecular Weight 185.03 g/mol (Salt); 112.11 g/mol (Free Base)
Structural Features Pyridine ring with ortho amine and fluorine substituents. The fluorine atom at C4 activates the ring for nucleophilic aromatic substitution (

), while the amine at C3 provides a handle for coupling.

Physicochemical Properties

The following table contrasts the stabilized salt with the reactive free base. Researchers must understand these differences to select the correct solvent systems and handling procedures.

Property Dihydrochloride Salt (Storage Form) Free Base (Reactive Form)
Physical State Crystalline Solid (White to Off-White)Solid/Powder (Off-white to Brown)
Melting Point >200 °C (Decomposition typical for pyridine salts)74 – 81 °C [1]
Solubility High: Water, DMSO, MethanolLow: DCM, Ethyl Acetate, HexaneHigh: DCM, Ethyl Acetate, MethanolLow: Water (Moderate)
Hygroscopicity High (Requires desiccation)Low to Moderate
Stability Stable at Room Temp (Desiccated)Unstable : Light/Air sensitive.[1] Oxidizes to brown oil.
pKa (Calc.) ~0.3 (Pyridine N), ~3.5 (Aniline N)~3.0 – 4.0 (Pyridine N) [2]

Expert Insight: The electron-withdrawing nature of the fluorine atom at the 4-position significantly lowers the basicity of the pyridine nitrogen compared to unsubstituted pyridine (pKa ~5.2). This makes the salt formation require strong acids (like HCl) and ensures the free base is a weaker nucleophile than typical aminopyridines.

Handling, Stability & Storage

Stability Mechanism

The free base, 4-fluoropyridin-3-amine, is susceptible to oxidative degradation and photolysis. The ortho arrangement of the amino and fluoro groups creates a "push-pull" electronic system that, while useful for synthesis, destabilizes the molecule over time. Protonation of both nitrogen centers (pyridine and amine) in the dihydrochloride salt shuts down these electronic pathways, preventing polymerization and oxidation.

Storage Protocol
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen). The salt is hygroscopic; moisture absorption can lead to hydrolysis or stoichiometry shifts (e.g., loss of HCl).

  • Container: Amber glass vials with Teflon-lined caps to prevent light exposure and moisture ingress.

Experimental Protocols

Protocol A: In Situ Free-Basing for Synthesis

Context: Most coupling reactions (e.g., Amide coupling, Buchwald-Hartwig) require the free amine. Isolating the free base beforehand is risky due to instability. The best practice is to free-base in situ.

  • Suspend: Place 1.0 equivalent of 4-Fluoropyridin-3-amine dihydrochloride in the reaction solvent (e.g., DCM, DMF, or THF).

  • Neutralize: Add 2.2 to 2.5 equivalents of a non-nucleophilic organic base (e.g., DIPEA or Triethylamine) or an inorganic base (e.g., K₂CO₃).

    • Note: The extra 0.2–0.5 eq ensures complete neutralization of both HCl molecules.

  • Activate: Stir for 15–30 minutes at Room Temperature. The suspension may clear or change texture as the free base is liberated and the hydrochloride salt of the added base precipitates (if in non-polar solvent).

  • Proceed: Add the electrophile (e.g., Acid Chloride, Isocyanate) directly to this mixture.

Protocol B: Analytical Characterization (1H NMR)

Context: Confirming identity and purity.

  • Solvent: DMSO-d6 (Preferred for salt solubility).

  • Expected Shifts (Salt vs. Base):

    • Free Base: Signals will appear upfield. The amine protons (-NH₂) typically appear broad around 5.0–6.0 ppm.

    • Dihydrochloride: Signals shift downfield due to deshielding. The pyridinium proton and ammonium protons will appear as broad singlets, often >8.0 ppm or exchanged out depending on water content.

    • Coupling: Look for distinct H-F coupling on the pyridine ring protons (typical

      
       ~6–10 Hz).
      

Visualization: Reactivity & Handling Workflow

The following diagram illustrates the logic flow for handling the salt and its reactivity pathways.

G cluster_0 In Situ Activation Strategy Salt 4-Fluoropyridin-3-amine Dihydrochloride (CAS: 1707365-31-8) Base Free Base (Reactive Intermediate) Salt->Base Neutralization (DIPEA/K2CO3) Storage Storage: 2-8°C, Argon, Dark Salt->Storage Stable Form Base->Base Degradation (Light/Air) Product Target Scaffold (Drug Candidate) Base->Product Coupling / SNAr

Caption: Operational workflow for converting the stable dihydrochloride salt into the reactive free base for downstream synthesis, highlighting the instability risk of the intermediate.

References

  • PubChem. (2025).[2] 4-Fluoropyridin-3-amine (Compound CID 21846895).[2] National Library of Medicine. Retrieved from [Link]

Sources

Foundational

Strategic Procurement &amp; Handling Guide: 4-Fluoropyridin-3-amine Dihydrochloride

Topic: 4-Fluoropyridin-3-amine dihydrochloride price and suppliers Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 4-Fluoropyrid...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Fluoropyridin-3-amine dihydrochloride price and suppliers Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Fluoropyridin-3-amine (CAS: 1060804-19-4 for free base) is a high-value fluorinated heterocyclic building block used extensively in kinase inhibitor development and scaffold hopping. Its structure—a pyridine ring substituted with a fluorine atom at the 4-position and an amine at the 3-position—offers unique electronic properties but introduces significant chemical instability in its free base form.

This guide addresses the critical "make-or-buy" decisions, the "Regioisomer Trap" that plagues procurement, and the specific handling protocols required to prevent the rapid degradation (polymerization) of this compound.

Part 1: Chemical Profile & Critical Quality Attributes (CQA)

The "Self-Destruct" Mechanism

The primary reason this compound is sought as a dihydrochloride salt rather than a free base is its inherent instability. The 4-fluoropyridine moiety is highly activated for Nucleophilic Aromatic Substitution (SNAr).

  • The Electrophile: The C4 position, activated by the inductive effect of the pyridine nitrogen and the fluorine atom.

  • The Nucleophile: The exocyclic amine at C3 (or the pyridine nitrogen of a neighboring molecule).

In the free base form, 4-Fluoropyridin-3-amine can undergo intermolecular SNAr, leading to polymerization (brown tars) or hydrolysis to the pyridone. The dihydrochloride salt protonates both nitrogen centers, effectively "capping" the nucleophiles and stabilizing the molecule.

Visualizing the Instability

The following diagram illustrates the stability difference between the salt and free base forms.

StabilityMechanism cluster_0 Unstable Free Base cluster_1 Stable Salt Form NodeA 4-Fluoropyridin-3-amine (Free Base) NodeB Intermolecular SnAr NodeA->NodeB Self-Reaction NodeC Polymerized Tars (Brown Solid) NodeB->NodeC Degradation NodeD Dihydrochloride Salt (.2HCl) NodeE Protonated Amines (Nucleophilicity Quenched) NodeD->NodeE Protection NodeF Long-Term Stability (>1 Year at -20°C) NodeE->NodeF Storage

Figure 1: Mechanism of stabilization. The salt form prevents the intermolecular attack that degrades the free base.

Part 2: Strategic Procurement & Market Analysis

The "Regioisomer Trap"

A common procurement error involves purchasing the wrong regioisomer due to similar naming conventions.

FeatureTarget Molecule Common Imposter (Isomer)
Name 4-Fluoropyridin-3-amine 4-Amino-3-fluoropyridine
Structure Amine at C3, Fluorine at C4Amine at C4, Fluorine at C3
CAS (Free Base) 1060804-19-4 2247-88-3
Price High (Difficult Synthesis)Low (Commodity Chemical)
Reactivity High (Unstable Free Base)Stable

Guidance: Always verify the structure by CAS. If the price seems "too good to be true" (<$10/g), you are likely viewing the 4-amino-3-fluoro isomer.

Supplier Landscape & Pricing Tiers

Pricing for the dihydrochloride salt is significantly higher than the free base due to the extra processing required for stabilization.

TierSupplier TypeRepresentative VendorsEst. Price (1g)Est. Price (10g)Risk Profile
Tier 1 Global Catalogs Sigma-Aldrich, Fisher$150 - $250$800+Low. High QA/QC, reliable COA.
Tier 2 Building Block Specialists Enamine, Combi-Blocks, BLD Pharm$60 - $100$300 - $500Medium-Low. Best balance of price/quality.
Tier 3 Bulk CROs (Asia) Amadis, BePharm$20 - $40$150 - $200High. Risk of regioisomer contamination or hydrolysis.

Note: Prices are estimates based on Q4 2024 market data for fluorinated pyridines and subject to fluctuation.

Sourcing Strategy
  • Discovery Phase (<5g): Use Tier 1 or 2. The cost of a failed reaction due to impure starting material outweighs the savings.

  • Scale-Up (>100g): Engage Tier 3 vendors but require a batch-specific 1H-NMR and 19F-NMR before shipment to confirm regiochemistry and salt stoichiometry.

Part 3: Technical Handling & Protocols

Storage Protocol
  • Temperature: -20°C is mandatory for long-term storage.

  • Atmosphere: Store under Argon or Nitrogen. The salt is hygroscopic; moisture absorption leads to hydrolysis of the C-F bond (yielding the pyridone).

  • Container: Amber glass with parafilm seal.

Protocol: "Just-in-Time" Free-Basing

Most coupling reactions (Buchwald-Hartwig, Amide Coupling) require the free amine. However, you cannot store the free base. You must generate it in situ or immediately prior to use.

Objective: Convert 4-Fluoropyridin-3-amine 2HCl to the free base for immediate use without polymerization.

Reagents:

  • Starting Material: 4-Fluoropyridin-3-amine 2HCl

  • Base: Saturated NaHCO3 (aq) or Na2CO3

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[1]

Workflow:

FreeBasing Start Weigh Salt (Keep Cold) Dissolve Suspend in DCM (0°C Ice Bath) Start->Dissolve Neutralize Add Sat. NaHCO3 (Slowly, vigorous stir) Dissolve->Neutralize biphasic Extract Separate Organic Layer (Keep Cold) Neutralize->Extract Dry Dry over Na2SO4 (Max 10 mins) Extract->Dry Use USE IMMEDIATELY (Do not concentrate to dryness) Dry->Use Filter directly into reaction

Figure 2: "Just-in-Time" Free-Basing Protocol. Note the critical instruction to avoid concentrating to dryness.

Step-by-Step Methodology:

  • Cooling: Place 1.0 eq of the dihydrochloride salt in a flask and cool to 0°C.

  • Partition: Add cold DCM (10 mL/g) and cold saturated NaHCO3 (10 mL/g).

  • Neutralization: Stir vigorously at 0°C for 5–10 minutes. Do not let it warm up.

  • Extraction: Separate the organic layer.[1][2] Quickly extract the aqueous layer once more with cold DCM.

  • Drying: Dry combined organics over Na2SO4 for <10 minutes.

  • Utilization: Filter the solution directly into your reaction vessel.

    • Critical Warning:Do not use a rotary evaporator to remove the solvent completely. Concentrating the free base to a neat oil accelerates polymerization. If solvent exchange is needed, co-evaporate with the reaction solvent at low temperature.

Part 4: Supply Chain Risk Mitigation

When auditing suppliers for this compound, request the following data in the Certificate of Analysis (CoA):

  • 19F-NMR: Essential to distinguish from the 3-fluoro-4-amino isomer. The shift difference is diagnostic.

  • Water Content (Karl Fischer): High water content (>1-2%) indicates poor storage and likely hydrolysis to the pyridone impurity.

  • Chloride Titration: To confirm it is indeed the dihydrochloride (or hydrochloride) and not the unstable free base labeled incorrectly.

References

  • PubChem. 4-Fluoropyridin-3-amine Compound Summary. National Library of Medicine. Available at: [Link]

  • Brugarolas, P., et al. (2016). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Chemical Communications. (Discusses stability and synthesis of related isomers). Available at: [Link]

  • Matsumoto, K. Detailed experimental procedure for the synthesis of 4-fluoropyridine. Institute of Natural Sciences, Senshu University.[2] (Details the polymerization risk of 4-fluoropyridine derivatives). Available at: [Link]

Sources

Exploratory

Comparative Technical Profile: 4-Fluoro-3-aminopyridine vs. 3-Fluoro-4-aminopyridine

The following technical guide details the structural, electronic, and synthetic divergences between 4-fluoro-3-aminopyridine and 3-fluoro-4-aminopyridine . [1][2] Executive Summary While 4-fluoro-3-aminopyridine and 3-fl...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, electronic, and synthetic divergences between 4-fluoro-3-aminopyridine and 3-fluoro-4-aminopyridine .

[1][2]

Executive Summary

While 4-fluoro-3-aminopyridine and 3-fluoro-4-aminopyridine are positional isomers sharing the molecular formula


, they exhibit diametrically opposed chemical behaviors due to the electronic influence of the pyridine nitrogen.[1][2]
  • 3-Fluoro-4-aminopyridine (3F4AP): A chemically stable, metabolically robust scaffold.[1][2] It is a known bioisostere of the multiple sclerosis drug 4-aminopyridine (Fampridine) and is currently utilized as a PET tracer (

    
    F-3F4AP) for imaging demyelination.[1][2]
    
  • 4-Fluoro-3-aminopyridine (4F3AP): A highly reactive electrophile.[1][2] The fluorine atom at the 4-position is activated by the pyridine nitrogen, rendering it susceptible to rapid Nucleophilic Aromatic Substitution (S

    
    Ar). It serves primarily as a transient intermediate or building block for fused heterocycles rather than a final pharmacophore.
    

Part 1: Electronic Structure & Reactivity Profiling

The core difference lies in the position of the fluorine relative to the pyridine nitrogen . This relationship dictates the stability of the carbon-fluorine bond.

The "Hot" vs. "Cold" Fluorine
  • 4-Fluoro-3-aminopyridine (The "Hot" Electrophile): The fluorine is located at C4 (para) relative to the pyridine nitrogen.[1][2] The ring nitrogen exerts a strong electron-withdrawing effect ($ -I $ and $ -M $ effects) on positions 2 and 4.[1][2]

    • Mechanism: Nucleophilic attack at C4 creates a negative charge that can be delocalized onto the electronegative nitrogen (a stable Meisenheimer complex).

    • Consequence: The C4-F bond is labile.[1][2] This molecule easily undergoes hydrolysis or substitution by amines/thiols.

  • 3-Fluoro-4-aminopyridine (The "Cold" Scaffold): The fluorine is located at C3 (meta) relative to the pyridine nitrogen.[1][2]

    • Mechanism: Negative charge from nucleophilic attack at C3 cannot be delocalized onto the ring nitrogen. The resonance structures are high-energy (carbon-centered anions).[1][2]

    • Consequence: The C3-F bond is inert to standard S

      
      Ar conditions.[1][2] Functionalization requires transition metal catalysis (e.g., Pd-catalyzed Buchwald-Hartwig) or high-energy precursors (arynes).[1][2]
      
Basicity and pKa

The position of the amino group also drastically alters the basicity of the molecule, affecting its pharmacokinetic profile.

Feature3-Fluoro-4-aminopyridine (3F4AP)4-Fluoro-3-aminopyridine (4F3AP)
Amino Position C4 (Para to N)C3 (Meta to N)
Resonance Strong donation of N-lone pair into ring (Quinoid character).[1][2]Minimal resonance interaction with ring N.
pKa (Conj. Acid) ~7.4 (Moderate Base)~3.0 - 4.0 (Weak Base)
Primary Use CNS Drug / PET TracerSynthetic Intermediate
CAS Number 2247-88-3106080-41-5
Reactivity Logic Diagram (DOT)

The following diagram illustrates the divergent reactivity pathways governed by the stability of the intermediate intermediates.

ReactivityMap IsomerA 4-Fluoro-3-aminopyridine (F at C4) InterA Meisenheimer Complex (Charge on Nitrogen) IsomerA->InterA Nucleophilic Attack IsomerB 3-Fluoro-4-aminopyridine (F at C3) InterB Carbanion Intermediate (No N-stabilization) IsomerB->InterB Nucleophilic Attack ProductA Substitution Product (SNAr) InterA->ProductA Fast Elimination ProductB No Reaction (Stable) InterB->ProductB High Barrier

Caption: Comparative S


Ar susceptibility. The C4-isomer (red) proceeds via a stabilized intermediate, while the C3-isomer (green) resists substitution.[1][2]

Part 2: Synthetic Methodologies

Due to the inertness of the C3-position, 3-fluoro-4-aminopyridine cannot be made via simple halogen exchange.[1][2] It requires "Umpolung" strategies or activation via N-oxides.[1] Conversely, 4-fluoro-3-aminopyridine is often made via reduction of nitropyridines but must be handled carefully to prevent defluorination.[1][2]

Protocol A: Synthesis of 3-Fluoro-4-aminopyridine (The N-Oxide Route)

Rationale: Direct fluorination of pyridine is difficult.[3] Oxidizing the nitrogen to an N-oxide activates the meta (C3) position for electrophilic or nucleophilic attack depending on conditions. The following protocol utilizes the nitro-group reduction strategy, essential for generating the PET tracer precursor.

Reagents:

  • 3-Bromo-4-nitropyridine N-oxide[1][2][3][4][5]

  • Tetrabutylammonium Fluoride (TBAF) or CsF[1][2]

  • Hydrogen / Pd/C (10%)[1][2][5]

  • Solvent: DMSO (anhydrous)[1][2]

Step-by-Step Workflow:

  • Fluorination (Halex): Dissolve 3-bromo-4-nitropyridine N-oxide (1.0 eq) in anhydrous DMSO. Add TBAF (1.5 eq). Stir at room temperature for 20 minutes.

    • Note: The N-oxide activates the C3 position, allowing the bromide to be displaced by fluoride under mild conditions.

  • Quench: Dilute with water and extract with ethyl acetate. Dry over MgSO

    
     to isolate 3-fluoro-4-nitropyridine N-oxide.
    
  • Reduction: Dissolve the intermediate in Methanol. Add 10% Pd/C catalyst (10 wt%).

  • Hydrogenation: Stir under H

    
     atmosphere (1 atm, balloon) for 2 hours.
    
    • Mechanism:[1][2] This step simultaneously reduces the nitro group to an amine and deoxygenates the pyridine N-oxide back to the pyridine.

  • Purification: Filter through Celite. Concentrate in vacuo. Recrystallize from ethanol/hexanes.

Protocol B: Handling 4-Fluoro-3-aminopyridine

Rationale: This compound is rarely isolated for long-term storage due to self-reactivity (polymerization via intermolecular S


Ar).[1][2] It is typically generated in situ or used immediately.

Common Precursor: 3-Amino-4-chloropyridine or 4-Fluoro-3-nitropyridine.[1][2] Critical Safety Note: Avoid strong bases (NaOH, KOH) in aqueous media, as they will rapidly hydrolyze the C4-F bond to form 3-amino-4-hydroxypyridine (pyridone tautomer).[1][2]

Part 3: Medicinal Chemistry Applications[6][7]

Bioisosterism in MS Drugs

3-Fluoro-4-aminopyridine is a fluorinated analog of Fampridine (4-AP) .[1][2]

  • Mechanism of Action: Both compounds block voltage-gated potassium channels (Kv1) in demyelinated axons, restoring nerve conduction.[1][2]

  • The Fluorine Advantage: The C3-fluorine lowers the lipophilicity slightly (LogD modulation) and blocks potential metabolic oxidation at the C3 position. More importantly, the

    
    F-labeled variant allows clinicians to visualize exactly where in the brain demyelination is occurring, serving as a companion diagnostic.
    
Scaffold for Kinase Inhibitors

4-Fluoro-3-aminopyridine is used as a "reactive handle."[1][2]

  • Workflow: A researcher synthesizes the 4-fluoro-3-nitro precursor.

  • Coupling: A nucleophile (e.g., a substituted aniline or thiol) is reacted to displace the C4-fluorine (S

    
    Ar).[1][2]
    
  • Cyclization: The nitro group is reduced to an amine, which then condenses with the newly added group to form fused bicyclic systems like 1,6-naphthyridines or benzimidazoles .[1][2]

References

  • Brugarolas, P., et al. (2016). "Synthesis of meta-substituted [

    
    F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides."[1][2][5] Chemical Communications.[3]
    
    
  • Brugarolas, P., et al. (2018).

    
    F]3F4AP." Journal of Nuclear Medicine.
    
    
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 21846895, 4-Fluoropyridin-3-amine."[1][2]

  • Dunn, P. J., et al. "Pyridine-based S Ar Reactivity Patterns." Pfizer Global Research & Development Protocols. (General reference for S Ar on heterocycles).

Sources

Protocols & Analytical Methods

Method

Application Note: Controlled Neutralization of 4-Fluoropyridin-3-amine Dihydrochloride

Part 1: Introduction & Strategic Analysis Executive Summary 4-Fluoropyridin-3-amine (CAS: 1211586-06-3) is a critical heterocyclic building block, frequently employed in the synthesis of kinase inhibitors and radiopharma...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Strategic Analysis

Executive Summary

4-Fluoropyridin-3-amine (CAS: 1211586-06-3) is a critical heterocyclic building block, frequently employed in the synthesis of kinase inhibitors and radiopharmaceuticals.[1] Commercially supplied as the dihydrochloride salt (


) to ensure shelf stability, it must often be converted to its free base form for nucleophilic applications (e.g., amide couplings, reductive aminations).

The Critical Challenge: The 4-fluoropyridine core is electronically unique. The nitrogen atom at position 1 acts as an electron sink, activating the fluorine at position 4 toward Nucleophilic Aromatic Substitution (


). While the amine at position 3 provides some electronic stabilization via resonance donation, the free base possesses both a nucleophile (

) and an electrophile (

) within the same molecule.

Improper neutralization leads to:

  • Self-Polymerization: Intermolecular attack of the amine on the 4-position of a neighboring molecule.

  • Hydrolysis: Formation of 4-hydroxypyridin-3-amine (pyridone tautomer) if aqueous pH is too high or temperature is uncontrolled.

This guide presents two protocols designed to mitigate these risks: an Anhydrous Solid-Phase Neutralization (Recommended for high purity) and a Rapid Biphasic Extraction (Recommended for scale-up).

Part 2: Chemical Properties & Safety Profile

Physicochemical Data[2]
PropertyValueNotes
Compound Name 4-Fluoropyridin-3-amine dihydrochloride
Molecular Formula

Salt Form
Molecular Weight 185.02 g/mol (Salt) / 112.11 g/mol (Free Base)
pKa (Pyridine N) ~5.0 - 5.5Primary site of protonation
pKa (Aniline N) ~2.0 - 3.0Protonated only in salt form
Solubility (Salt) Water, Methanol, DMSO
Solubility (Base) DCM, EtOAc, THF, Et2OModerate water solubility (loss risk)
Stability & Hazards
  • Thermal Instability: The free base should not be heated above 40°C in concentrated form.

  • Hydrolysis Sensitivity: Avoid strong bases (NaOH, KOH). pH > 10 accelerates hydrolysis of the C-F bond.

  • Storage: The free base is best used immediately (in situ) or stored as a dilute solution in DCM at -20°C.

Part 3: Experimental Protocols

Mechanistic Workflow (Graphviz)

The following diagram illustrates the competition between successful neutralization and the degradation pathways (Hydrolysis/Polymerization).

NeutralizationWorkflow Salt Starting Material (4-F-Py-3-NH2 • 2HCl) BaseChoice Select Base Strategy Salt->BaseChoice AqPath Method A: Biphasic (DCM / aq. NaHCO3) BaseChoice->AqPath Scale-up AnhPath Method B: Anhydrous (Solid K2CO3 or Resin) BaseChoice->AnhPath High Purity AqRisk RISK: Hydrolysis (OH attack) if pH > 9 or Warm AqPath->AqRisk AqExtract Rapid Extraction (Cold < 5°C) AqPath->AqExtract FreeBase Target Free Base (Solution) AqExtract->FreeBase AnhSafe Safety: No OH ions Minimizes Hydrolysis AnhPath->AnhSafe AnhSafe->FreeBase Polymer Degradation: Self-Polymerization FreeBase->Polymer Concentration/Heat

Figure 1: Decision tree for neutralization highlighting the critical degradation risks associated with the 4-fluoro substituent.

Method A: Anhydrous Heterogeneous Neutralization (Recommended)

Why this method? By eliminating water, you remove the nucleophile responsible for hydrolysis (


). Using an inorganic base suspended in organic solvent allows the HCl to be scavenged without exposing the sensitive C-F bond to aqueous conditions.
Materials
  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous).

  • Base: Potassium Carbonate (

    
    ), finely powdered, dried.
    
  • Filter: Fritted glass funnel or Celite pad.

Protocol Steps
  • Suspension: In a round-bottom flask, suspend 4-Fluoropyridin-3-amine 2HCl (1.0 equiv) in DCM (concentration ~0.1 M). The salt will likely not dissolve completely.

  • Base Addition: Add Powdered

    
      (4.0 equiv).
    
    • Note: Excess base is required because the reaction is heterogeneous (surface-area dependent).

  • Agitation: Stir vigorously at Room Temperature (20–25°C) for 2–4 hours.

    • Observation: The suspension appearance may change as the free base (soluble) is released and KCl (insoluble) forms.

  • Monitoring: Aliquot 50 µL, filter through a syringe filter, and check by TLC (100% EtOAc or 5% MeOH/DCM). The free base will have a different Rf than the salt (which often streaks).

  • Filtration: Filter the mixture through a pad of Celite to remove the excess

    
     and KCl salts.
    
  • Usage: Use the filtrate directly in the subsequent reaction if possible. If concentration is necessary, do not heat above 30°C.

Method B: Rapid Cold Biphasic Extraction (Traditional)

Why this method? Suitable for larger scales (>5g) where solid filtration is cumbersome. Success depends on speed and temperature control .

Materials
  • Organic Phase: Dichloromethane (DCM).

  • Aqueous Phase: Saturated Sodium Bicarbonate (

    
    ) solution.
    
  • Drying Agent: Sodium Sulfate (

    
    ).[2][3]
    
Protocol Steps
  • Preparation: Pre-cool the DCM and Saturated

    
     to 0°C  (ice bath).
    
  • Dissolution (Brief): Dissolve the 2HCl salt in the minimum amount of cold water.

  • Biphasic Setup: Immediately add the cold DCM (volume ratio 1:1 with aqueous).

  • Neutralization: Slowly add the cold Saturated

    
     with stirring.
    
    • Caution:

      
       evolution will be vigorous.
      
    • Target pH: Adjust to pH 8.0–8.5. Do not exceed pH 9.

  • Extraction: Transfer to a separatory funnel immediately. Shake vigorously for 30 seconds. Separate the organic layer.[2][3]

  • Re-extraction: Extract the aqueous layer 2x more with cold DCM.

    • Note: Pyridine amines have partial water solubility; multiple extractions are required.

  • Drying: Combine organic layers and dry over

    
     for 10 minutes at 0°C.
    
  • Concentration: Filter and concentrate in vacuo without heating (bath < 25°C).

Part 4: Quality Control & Troubleshooting

Analytical Verification (Self-Validation)
MethodExpected Result (Free Base)Warning Signs (Degradation)
1H NMR (DMSO-d6) Pyridine protons shift upfield compared to salt. Amine peak appears broad singlet ~5-6 ppm.Loss of integration in aromatic region (polymerization).
19F NMR Single sharp peak (shift varies by solvent, approx -130 to -140 ppm).Appearance of peak at -120 ppm (fluoride ion/hydrolysis) or multiple peaks.
Visual Clear, colorless to pale yellow solution/oil.Dark brown/black gum (Polymerization).
Troubleshooting Guide

Issue: Low Recovery Yield

  • Cause: The free base is partially water-soluble (due to the pyridine nitrogen).

  • Solution: Saturate the aqueous layer with NaCl (Salting out) during Method B extraction to force the organic amine into the DCM layer.

Issue: Brown Gum Formation [3]

  • Cause: Self-polymerization (

    
    ) occurred during concentration.
    
  • Solution: Do not concentrate to dryness.[4] Solvent switch by adding the solvent for the next step (e.g., DMF) and evaporating the DCM, keeping the amine in solution.

Issue: Emulsion during Extraction

  • Cause: Formation of fine precipitates or pH issues.

  • Solution: Filter the biphasic mixture through a Celite pad before separation.

Part 5: References

  • National Institute of Informatics (Japan). Synthesis of 4-fluoropyridine derivatives and stability notes. (Discusses the instability of 4-fluoropyridine under aqueous conditions). 3[5][3][6][7][8][9]

  • ResearchGate / NIH. Catalytic Concerted SNAr Reactions of Fluoroarenes. (Provides mechanistic grounding for the lability of the C-F bond in electron-deficient rings). 7[5][3][6][7][8][10]

  • BenchChem. Application Notes: SNAr Reactions on Fluoropyridines. (General protocols for handling fluoropyridines and base sensitivity). 2

  • ChemicalBook. 3-Fluoropyridine Properties and pKa Data. (Reference for pKa values of analogous pyridine systems). 11[5][3][6][7][8][10]

Sources

Application

Application Note: Strategic Synthesis of Kinase Inhibitors Utilizing the 4-Amino-3-fluoropyridine Scaffold

Abstract Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a cornerstone of numerous pathologies, most notably cancer. The development of small-molecule kinase inhibitors has theref...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a cornerstone of numerous pathologies, most notably cancer. The development of small-molecule kinase inhibitors has therefore become a central focus of modern drug discovery. Within this field, fluorinated heterocyclic compounds have emerged as a particularly valuable class of scaffolds. This guide provides a detailed overview of the strategic use of 4-Amino-3-fluoropyridine, a versatile and highly effective building block, in the synthesis of potent and selective kinase inhibitors. We will explore key synthetic methodologies, provide detailed experimental protocols, and discuss the underlying chemical principles that make this scaffold a preferred choice for medicinal chemists.

The Strategic Advantage of the 4-Amino-3-fluoropyridine Scaffold

The utility of 4-Amino-3-fluoropyridine as a core structural motif in kinase inhibitor design is rooted in its unique combination of chemical and physical properties.[1][2]

  • Modulation of Basicity: The pyridine nitrogen is a key interaction point, often forming a crucial hydrogen bond with the "hinge" region of the kinase ATP-binding pocket. The electron-withdrawing fluorine atom at the adjacent C3 position significantly lowers the pKa of the pyridine nitrogen. This modulation is critical for optimizing binding affinity and can reduce off-target effects associated with highly basic compounds.

  • Enhanced Binding Interactions: Fluorine can act as a hydrogen bond acceptor and engage in favorable dipole-dipole or orthogonal multipolar interactions with the protein backbone, thereby enhancing the inhibitor's potency.[3]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing fluorine at strategic positions can block sites of oxidative metabolism, leading to improved pharmacokinetic profiles, such as increased half-life and oral bioavailability.[4]

  • Synthetic Versatility: The amino group at the C4 position and the inherent reactivity of the pyridine ring provide multiple handles for synthetic elaboration, allowing for the systematic exploration of structure-activity relationships (SAR).[1][2]

Core Synthetic Strategies and Key Transformations

The construction of kinase inhibitors from the 4-Amino-3-fluoropyridine core typically involves the formation of a new carbon-carbon or carbon-nitrogen bond at either the C4-amino group or the C2/C5 positions of the pyridine ring. The two most powerful and widely adopted strategies are Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr).

Workflow Overview

The general workflow for synthesizing a library of kinase inhibitors from this scaffold involves a divergent approach where a common intermediate is coupled with various partners.

G cluster_0 Scaffold Preparation cluster_1 Key Coupling Strategies cluster_2 Library Generation A 4-Amino-3-fluoropyridine B Halogenation (e.g., NBS, NIS) at C5 position A->B Introduces handle for cross-coupling D Buchwald-Hartwig Amination (C4-Amino Group) A->D C Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) B->C E Diverse Kinase Inhibitor Library C->E D->E caption General workflow for inhibitor synthesis.

Caption: General workflow for inhibitor synthesis.

2.1. Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern medicinal chemistry, enabling the formation of C-C and C-N bonds with high efficiency and functional group tolerance.[5][6]

The Suzuki-Miyaura coupling is ideal for creating biaryl or heteroaryl-aryl structures, which are common motifs in Type I and Type II kinase inhibitors.[7][8][9] This reaction typically involves the coupling of an aryl halide with an aryl boronic acid or ester.

  • Mechanism Insight: The catalytic cycle involves three key steps: (1) Oxidative addition of the palladium(0) catalyst to the aryl halide, (2) Transmetalation of the organic group from the boron atom to the palladium center, and (3) Reductive elimination to form the new C-C bond and regenerate the catalyst.[9]

  • Experimental Consideration: The choice of palladium source (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), ligand, base (e.g., K₂CO₃, Cs₂CO₃), and solvent system is critical for achieving high yields. The base is required to activate the boronic acid for transmetalation.[7]

This reaction is paramount for functionalizing the C4-amino group of the pyridine scaffold. It allows for the coupling of the primary amine with a wide range of aryl or heteroaryl halides, providing a direct route to elaborated aniline and aminopyridine structures.[5][10][11]

  • Mechanism Insight: Similar to the Suzuki coupling, the cycle involves oxidative addition, but the key step is the formation of a palladium-amido complex, followed by reductive elimination to form the C-N bond.[5][10]

  • Experimental Consideration: The choice of ligand is crucial. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BINAP) are often required to promote the reductive elimination step and prevent catalyst decomposition.[11][12] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically used.[10]

G A 4-Amino-5-bromo-3-fluoropyridine C Suzuki Coupling [Pd Catalyst, Base] A->C B Aryl Boronic Acid (R-B(OH)2) B->C D 4-Amino-5-aryl-3-fluoropyridine C->D E 4-Amino-3-fluoropyridine G Buchwald-Hartwig Amination [Pd Catalyst, Ligand, Base] E->G F Aryl Halide (Ar-X) F->G H 4-(Arylamino)-3-fluoropyridine G->H caption Key Palladium-Catalyzed Reactions.

Caption: Key Palladium-Catalyzed Reactions.

2.2. Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, further enhanced by the fluorine atom, makes it susceptible to nucleophilic attack, particularly at positions ortho and para to the ring nitrogen. While the C4 position is blocked by the amino group, SNAr can be a viable strategy if other activating groups or leaving groups are present on the ring.[13][14]

  • Mechanism Insight: The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The rate-determining step is typically the initial nucleophilic attack.

  • Experimental Consideration: SNAr reactions often require strong nucleophiles and may need elevated temperatures. The leaving group ability is a key factor (F > Cl > Br > I for activated systems).[14]

Case Study: Synthesis of a Representative EGFR Inhibitor

To illustrate the practical application of these principles, we will outline the synthesis of a hypothetical Epidermal Growth Factor Receptor (EGFR) inhibitor, KI-FAP-1 , starting from 4-Amino-3-fluoropyridine. EGFR is a well-validated cancer target, and many approved inhibitors feature a core that can be accessed via these methods.[15][16][17]

Synthetic Scheme: Synthesis of KI-FAP-1

The synthesis involves an initial Buchwald-Hartwig amination to install the core aniline moiety, followed by an acylation to append a solubilizing group, a common feature in kinase inhibitors designed to interact with the solvent-exposed region of the ATP pocket.

(Step 1) Buchwald-Hartwig Amination: Coupling of 4-Amino-3-fluoropyridine with 1-bromo-4-nitrobenzene. (Step 2) Nitro Group Reduction: Reduction of the nitro group to an aniline. (Step 3) Amide Coupling: Acylation of the newly formed aniline with acryloyl chloride to install a Michael acceptor, a warhead for covalent inhibition.

Protocol 1: Synthesis of N-(4-((3-fluoro-4-aminopyridin-4-yl)amino)phenyl)acrylamide (KI-FAP-1)

Step 1: Synthesis of N-(4-nitrophenyl)-3-fluoropyridin-4-amine

Reagent/MaterialMWAmountMolesEq.
4-Amino-3-fluoropyridine112.111.00 g8.92 mmol1.0
1-Bromo-4-nitrobenzene202.011.98 g9.81 mmol1.1
Pd₂(dba)₃915.7282 mg0.089 mmol0.01
XPhos476.65128 mg0.268 mmol0.03
NaOtBu96.101.29 g13.4 mmol1.5
Toluene, anhydrous-45 mL--

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-Amino-3-fluoropyridine, 1-bromo-4-nitrobenzene, Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-16 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and quench with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Hexane/Ethyl Acetate gradient) to yield the title compound.

Step 2: Synthesis of N⁴-(4-aminophenyl)-3-fluoropyridine-4-amine

Reagent/MaterialMWAmountMolesEq.
N-(4-nitrophenyl)...233.201.00 g4.29 mmol1.0
Iron powder55.851.20 g21.5 mmol5.0
NH₄Cl53.491.15 g21.5 mmol5.0
Ethanol/Water (4:1)-25 mL--

Procedure:

  • To a round-bottom flask, add the nitro compound, iron powder, and ammonium chloride.

  • Add the ethanol/water solvent mixture.

  • Heat the reaction to 80 °C and stir vigorously for 2-3 hours. Monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction, and filter the mixture through a pad of Celite®, washing with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and water. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the desired aniline, which is often used in the next step without further purification.

Step 3: Synthesis of KI-FAP-1

Reagent/MaterialMWAmountMolesEq.
N⁴-(4-aminophenyl)...203.221.00 g4.92 mmol1.0
Acryloyl chloride90.510.49 mL6.00 mmol1.2
Triethylamine (TEA)101.191.03 mL7.38 mmol1.5
Dichloromethane (DCM)-25 mL--

Procedure:

  • Dissolve the aniline intermediate in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • Add triethylamine to the solution.

  • Add acryloyl chloride dropwise via syringe.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated NaHCO₃ solution, then brine. Dry over Na₂SO₄, filter, and concentrate.

  • Purify the final product by flash chromatography or recrystallization to obtain KI-FAP-1 .

Structural Validation and Characterization

The unambiguous structural confirmation of the synthesized inhibitors is paramount. A combination of spectroscopic techniques should be employed.[3]

  • NMR Spectroscopy: ¹H NMR will confirm the proton environment and successful coupling. ¹³C NMR provides information on the carbon skeleton. For fluorinated compounds, ¹⁹F NMR is essential to confirm the presence and environment of the fluorine atom.[4]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the compound, confirming its elemental composition.[3]

  • Purity Analysis: High-performance liquid chromatography (HPLC) is used to determine the purity of the final compound, which should typically be >95% for use in biological assays.

Biological Evaluation: Targeting the EGFR Signaling Pathway

The synthesized inhibitor, KI-FAP-1 , is designed to target EGFR. Dysregulation of the EGFR pathway, often through mutation or overexpression, leads to uncontrolled cell proliferation and is a major driver in cancers like non-small cell lung cancer (NSCLC).[16][17]

G cluster_pathway cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds P P EGFR->P Dimerization & Autophosphorylation RAS RAS P->RAS PI3K PI3K P->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor KI-FAP-1 Inhibitor->EGFR Inhibits ATP Binding caption Simplified EGFR Signaling Pathway.

Caption: Simplified EGFR Signaling Pathway.

The efficacy of the synthesized compounds would be evaluated using a series of in vitro assays.

Assay TypePurposeRepresentative Data (IC₅₀)
Biochemical Kinase Assay Measures direct inhibition of purified EGFR kinase activity.KI-FAP-1: 15 nM
Cellular Proliferation Assay Measures inhibition of growth in cancer cell lines (e.g., A549 - NSCLC).KI-FAP-1: 80 nM
Kinase Selectivity Panel Assesses activity against a panel of other kinases to determine specificity.VEGFR2: >5,000 nMFGFR1: >10,000 nM

Data are hypothetical and for illustrative purposes only.

Conclusion

4-Amino-3-fluoropyridine is a privileged scaffold that offers a powerful platform for the design and synthesis of next-generation kinase inhibitors. Its unique electronic properties and synthetic tractability allow for the creation of potent, selective, and metabolically robust drug candidates. The palladium-catalyzed coupling reactions, particularly the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, represent the most efficient and versatile methods for elaborating this core structure. The protocols and strategies outlined in this guide provide a solid foundation for researchers and drug development professionals to leverage this valuable building block in their kinase inhibitor discovery programs.

References
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Fluoro- 1H-pyrrolo[2,3.
  • Chem-Impex. 4-Amino-3-fluoropyridine.
  • Benchchem.
  • PubMed. Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt.
  • BenchChem. (2025). Application Notes & Protocols: Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors.
  • ResearchGate.
  • Fluorine Notes. (2017). NMR spectral characteristics of fluorocontaining pyridines.
  • National Center for Biotechnology Information. (2018). Design, synthesis and biological evaluation of novel 4-anlinoquinazoline derivatives as EGFR inhibitors with the potential to inhibit the gefitinib-resistant nonsmall cell lung cancers.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Reactivity of 4-Amino-3-fluoropyridine.
  • National Center for Biotechnology Information. Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors.
  • Wikipedia.
  • MDPI.
  • National Center for Biotechnology Information.
  • Journal of the American Chemical Society. (2014).
  • Chemistry LibreTexts. (2023).
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • Organic Chemistry Portal. Suzuki Coupling.
  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Ei1DXNFvt8JnhTDyzQn3hc_d7Nk=)

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Method

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Fluoropyridin-3-amine with Boronic Acids

Introduction: The Strategic Importance of 3-Amino-4-arylpyridines In the landscape of modern medicinal chemistry and drug development, the 3-amino-4-arylpyridine scaffold is a privileged structural motif. This framework...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 3-Amino-4-arylpyridines

In the landscape of modern medicinal chemistry and drug development, the 3-amino-4-arylpyridine scaffold is a privileged structural motif. This framework is a cornerstone in the design of a diverse array of therapeutic agents, owing to the versatile hydrogen bonding capabilities of the aminopyridine core and the opportunity for diverse functionalization at the aryl position. The Suzuki-Miyaura cross-coupling reaction stands as a paramount transformation for the construction of the pivotal C-C bond that unites the pyridine and aryl moieties. This guide provides a comprehensive overview, detailed experimental protocols, and field-proven insights for the successful execution of the Suzuki-Miyaura coupling between 4-fluoropyridin-3-amine and a range of boronic acids.

The substrate, 4-fluoropyridin-3-amine, presents a unique set of challenges and opportunities. The presence of the basic amino group can lead to catalyst inhibition through coordination with the palladium center.[1][2] Concurrently, the electron-deficient nature of the fluorinated pyridine ring influences the kinetics of the catalytic cycle, particularly the initial oxidative addition step.[3] This guide is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to navigate these subtleties and achieve efficient and reproducible synthetic outcomes.

Mechanistic Considerations and Key Parameter Selection

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3] A fundamental understanding of this cycle is crucial for rational protocol design and troubleshooting.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pdII_complex Ar-Pd(II)-X(L₂) oxidative_addition->pdII_complex Ar-X transmetalation Transmetalation diaryl_pdII Ar-Pd(II)-Ar'(L₂) transmetalation->diaryl_pdII [Ar'-B(OH)₃]⁻ reductive_elimination Reductive Elimination product Ar-Ar' reductive_elimination->product product->pd0 Regenerates Catalyst boronic_acid Ar'-B(OH)₂ base Base boronic_acid->base + OH⁻ borate_complex [Ar'-B(OH)₃]⁻ aryl_halide Ar-X (4-Fluoropyridin-3-amine) aryl_halide->oxidative_addition

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Catalyst and Ligand Selection: Overcoming Catalyst Inhibition

The primary amino group in 4-fluoropyridin-3-amine can act as a Lewis base and coordinate to the palladium catalyst, leading to deactivation.[1] To mitigate this, the use of bulky, electron-rich phosphine ligands is paramount. Ligands from the Buchwald family, such as SPhos and XPhos, have demonstrated exceptional efficacy in couplings involving aminopyridines.[4] These ligands promote the desired catalytic turnover by sterically discouraging the binding of the amino group to the palladium center and electronically facilitating the key steps of the catalytic cycle. While traditional ligands like triphenylphosphine (PPh₃) may suffice in some cases, they often lead to lower yields and require higher catalyst loadings.[2]

The Role of the Base: Preventing Protodeboronation

The base plays a critical role in the transmetalation step, activating the boronic acid to form a more nucleophilic borate species.[1] However, the presence of water in conjunction with certain bases can lead to a detrimental side reaction: protodeboronation, where the boronic acid is converted back to the corresponding arene.[1] To circumvent this, the use of anhydrous conditions and non-aqueous bases is highly recommended. Stronger, non-nucleophilic bases such as potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often the reagents of choice.[1] It is crucial to use finely powdered and anhydrous bases to ensure optimal reactivity.

Solvent Choice: Ensuring Solubility and Stability

The choice of solvent is dictated by the need to dissolve all reaction components and maintain the stability of the catalytic species. Anhydrous, aprotic solvents like 1,4-dioxane, toluene, and tetrahydrofuran (THF) are commonly employed.[1] For reactions involving inorganic bases that have poor solubility in purely organic media, a co-solvent system, such as a mixture of dioxane and water, can be used. However, as mentioned, this increases the risk of protodeboronation and should be approached with caution, ensuring all reagents are thoroughly degassed.[1]

Recommended Reaction Conditions: A Tabulated Guide

The following table provides a starting point for the optimization of the Suzuki-Miyaura coupling of 4-fluoropyridin-3-amine with various boronic acids. These conditions are derived from successful protocols for structurally similar aminopyridine substrates.[2][5]

ParameterRecommended ConditionsRationale & Key Considerations
Palladium Precatalyst Pd₂(dba)₃ (1-3 mol%) or Pd(OAc)₂ (2-5 mol%)Pd₂(dba)₃ is a Pd(0) source, while Pd(OAc)₂ is a Pd(II) source that is reduced in situ. Both are effective, but Pd₂(dba)₃ may offer faster initiation.
Ligand SPhos (2-6 mol%) or XPhos (2-6 mol%)Bulky, electron-rich ligands are crucial to prevent catalyst inhibition by the amino group and to promote efficient catalytic turnover.[4]
Base K₃PO₄ (2-3 equiv.) or Cs₂CO₃ (2-3 equiv.)Strong, non-aqueous bases are preferred to minimize protodeboronation. Ensure the base is anhydrous and finely powdered.[1]
Solvent Anhydrous 1,4-Dioxane or TolueneAnhydrous conditions are critical. If solubility is an issue, a minimal amount of a co-solvent like DMF can be considered, but must be rigorously dried.
Temperature 80-110 °CThe optimal temperature will depend on the reactivity of the specific boronic acid. Higher temperatures may be required for less reactive partners.
Reaction Time 12-24 hoursMonitor reaction progress by TLC or LC-MS to determine the optimal reaction time.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent oxidation of the Pd(0) catalyst and to minimize side reactions like homocoupling.[6]

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the Suzuki-Miyaura coupling of 4-fluoropyridin-3-amine.

Protocol 1: General Procedure for Arylboronic Acids

Protocol_1 start Start reagents Combine 4-fluoropyridin-3-amine, boronic acid, and base in a flame-dried Schlenk flask. start->reagents atmosphere Evacuate and backfill with inert gas (3x). reagents->atmosphere catalyst Add Pd₂(dba)₃ and SPhos. atmosphere->catalyst solvent Add anhydrous, degassed 1,4-dioxane via syringe. catalyst->solvent reaction Heat at 100 °C with stirring for 16 hours. solvent->reaction workup Cool, dilute with ethyl acetate, wash with water and brine. reaction->workup purification Dry organic layer, concentrate, and purify by column chromatography. workup->purification end End purification->end

Figure 2: Experimental workflow for the Suzuki coupling of 4-fluoropyridin-3-amine.
  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-fluoropyridin-3-amine (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and finely powdered anhydrous potassium phosphate (K₃PO₄, 2.5 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%), and the ligand, SPhos (4 mol%).

  • Solvent Addition: Add anhydrous and degassed 1,4-dioxane (to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent) via a syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-amino-4-arylpyridine.

Protocol 2: Microwave-Assisted Synthesis for Rapid Library Generation

For high-throughput synthesis and rapid exploration of chemical space, microwave-assisted Suzuki coupling can be highly advantageous.

  • Reaction Setup: In a microwave-safe reaction vial equipped with a small magnetic stir bar, combine 4-fluoropyridin-3-amine (1.0 equiv.), the boronic acid (1.3 equiv.), and cesium carbonate (Cs₂CO₃, 2.0 equiv.).

  • Catalyst and Solvent: Add a pre-mixed solution of palladium(II) acetate (Pd(OAc)₂, 3 mol%) and XPhos (6 mol%) in anhydrous 1,4-dioxane.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to 120 °C for 20-40 minutes.

  • Work-up and Purification: After cooling, work-up and purify the product as described in Protocol 1.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Catalyst inhibition by the amino group. 3. Insufficiently strong base.1. Ensure an inert atmosphere and use fresh, high-quality reagents. 2. Switch to a bulkier, more electron-rich ligand (e.g., XPhos). 3. Use a stronger base like K₃PO₄ or Cs₂CO₃ and ensure it is anhydrous.
Protodeboronation Presence of water in the reaction mixture.Use rigorously dried solvents and reagents. Consider using boronic acid pinacol esters, which can be more stable.[6]
Homocoupling of Boronic Acid Presence of oxygen, leading to oxidation of Pd(0) to Pd(II).Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction.[6]
Dehalogenation Side reaction promoted by certain bases or high temperatures.Screen different bases and consider running the reaction at a lower temperature for a longer duration.

Conclusion

The Suzuki-Miyaura cross-coupling of 4-fluoropyridin-3-amine with boronic acids is a powerful and versatile method for the synthesis of valuable 3-amino-4-arylpyridine derivatives. By understanding the underlying mechanistic principles and carefully selecting the appropriate catalyst, ligand, base, and solvent, researchers can overcome the inherent challenges posed by the substrate and achieve high yields of the desired products. The protocols and troubleshooting guide provided herein serve as a robust starting point for the successful implementation of this critical transformation in drug discovery and development programs.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis.
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
  • TCI Chemicals. (n.d.). Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides.
  • BenchChem. (n.d.). Effect of base and solvent on 6-Chloropyridin-3-amine reactivity.
  • The Journal of Organic Chemistry. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.
  • PMC. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
  • ResearchGate. (n.d.).
  • JYX. (n.d.). 3D Printed Palladium Catalyst for Suzuki‐Miyaura Cross‐coupling Reactions.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
  • Catalyst screening for Suzuki-Miyaura coupling of 3-chloropyridine and 4-tolylboronic acid.
  • BenchChem. (n.d.). Application Notes and Protocols for the Suzuki Coupling of 3-(2-chloropyridin-4-yl)oxyaniline.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Xingwei Li. (2024).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • The amine-catalysed Suzuki–Miyaura-type coupling of aryl halides and arylboronic acids.
  • Who we serve. (2024). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Har.
  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
  • Semantic Scholar. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?.

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Application

Introduction: The Synthetic Utility of Pyridyl Diazonium Salts

An Application Guide to the Diazotization of 4-Fluoropyridin-3-amine: Protocols and Mechanistic Insights For researchers, synthetic chemists, and professionals in drug development, the transformation of heteroaromatic am...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Diazotization of 4-Fluoropyridin-3-amine: Protocols and Mechanistic Insights

For researchers, synthetic chemists, and professionals in drug development, the transformation of heteroaromatic amines into versatile intermediates is a cornerstone of molecular innovation. Among these, 4-Fluoropyridin-3-amine stands out as a valuable precursor, and its conversion to a diazonium salt opens a gateway to a diverse array of functional group interconversions. This guide provides a detailed protocol for the diazotization of 4-Fluoropyridin-3-amine, grounded in mechanistic principles and rigorous safety considerations. The focus is on generating the diazonium salt in situ for immediate use in subsequent synthetic steps, a critical practice given the inherent instability of such intermediates.

The diazotization of primary aromatic amines, a reaction first reported by Peter Griess in 1858, transforms a weakly nucleophilic amino group into a diazonium group (-N₂⁺), one of the most effective leaving groups in organic chemistry.[1][2] This transient intermediate, the diazonium salt, is a potent electrophile, enabling a wide range of transformations.

When applied to the 4-Fluoropyridin-3-amine scaffold, this reaction creates a highly reactive intermediate poised for nucleophilic substitution at the 3-position. This is particularly valuable in medicinal chemistry, where the pyridine ring is a common motif and late-stage functionalization is often required. The resulting diazonium salt is a key precursor for introducing halides (Sandmeyer reaction), hydroxyl groups, cyano groups, and other functionalities that are difficult to install by other means.[3][4][5][6]

However, the diazotization of aminopyridines presents unique challenges. The pyridine nitrogen atom can be protonated under the strongly acidic conditions required for the reaction, which can influence the reactivity of the amine. Furthermore, pyridyl diazonium salts are generally less stable than their carbocyclic aniline counterparts and are rarely isolated.[7] Therefore, a carefully controlled, low-temperature, in situ protocol is not just recommended, but essential for success and safety.

The Chemistry of Diazotization: Mechanism and Rationale

The conversion of 4-Fluoropyridin-3-amine to its diazonium salt proceeds through a well-established mechanism initiated by the in situ formation of nitrous acid (HNO₂).

Step 1: Generation of the Diazotizing Agent Nitrous acid is unstable and must be generated within the reaction mixture immediately before use.[8] This is achieved by reacting a stable salt, typically sodium nitrite (NaNO₂), with a strong mineral acid like hydrochloric acid (HCl).

NaNO₂ + HCl → HNO₂ + NaCl

Step 2: Formation of the Nitrosonium Ion In the presence of excess strong acid, nitrous acid is protonated and subsequently loses a molecule of water to form the key electrophile: the nitrosonium ion (NO⁺).[2][5]

HNO₂ + H⁺ ⇌ H₂O⁺-N=O → H₂O + NO⁺

Step 3: Electrophilic Attack and Diazonium Salt Formation The primary amino group of 4-Fluoropyridin-3-amine acts as a nucleophile, attacking the electrophilic nitrosonium ion. This is followed by a series of proton transfers and the elimination of water to yield the final 4-fluoro-3-pyridinediazonium cation.[2][5][9]

The entire process must be conducted at low temperatures (typically 0-5 °C) to ensure the resulting diazonium salt is stable enough to be used in the next synthetic step.[7][10][11][12]

Diazotization Mechanism Figure 1: Reaction Mechanism of Diazotization cluster_0 Generation of Nitrosonium Ion cluster_1 Formation of Diazonium Salt NaNO2 Sodium Nitrite (NaNO₂) HNO2 Nitrous Acid (HNO₂) NaNO2->HNO2 + HCl HCl Hydrochloric Acid (HCl) NO_plus Nitrosonium Ion (NO⁺) HNO2->NO_plus + H⁺, - H₂O Amine 4-Fluoropyridin-3-amine Nitrosamine N-Nitrosamine Intermediate Amine->Nitrosamine + NO⁺ Diazonium 4-Fluoro-3-pyridinediazonium Cation Nitrosamine->Diazonium Proton Transfers - H₂O Experimental Workflow Figure 2: Experimental Workflow for Diazotization prep 1. Prepare Amine Solution Dissolve 4-Fluoropyridin-3-amine in concentrated HCl and water. cool_amine 2. Cool Amine Solution Cool to 0-5 °C in an ice-salt bath. prep->cool_amine addition 4. Slow Addition Add nitrite solution dropwise to the amine solution, maintaining T < 5 °C. cool_amine->addition prep_nitrite 3. Prepare Nitrite Solution Dissolve NaNO₂ in cold distilled water. prep_nitrite->addition stir 5. Reaction Stirring Stir for 15-30 minutes at 0-5 °C. addition->stir test 6. Test for Excess Nitrite Use starch-iodide paper. Quench with sulfamic acid if positive. stir->test use 7. In Situ Use Immediately use the resulting diazonium salt solution for the next reaction. test->use

Caption: Figure 2: Experimental Workflow for Diazotization

  • Preparation of the Amine Salt Solution: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, combine 4-Fluoropyridin-3-amine (e.g., 10 mmol, 1.12 g) and distilled water (15 mL). While stirring in a fume hood, slowly add concentrated hydrochloric acid (e.g., 2.5 equivalents, ~2.1 mL) to the suspension. Stir until the amine fully dissolves.

  • Cooling: Place the flask in an ice-salt bath and cool the solution until the internal temperature is stable between 0 °C and 5 °C.

  • Preparation of Nitrite Solution: In a separate beaker, dissolve sodium nitrite (e.g., 1.05 equivalents, 10.5 mmol, 0.72 g) in cold distilled water (5 mL). Cool this solution in an ice bath.

  • Diazotization Reaction: Slowly add the cold sodium nitrite solution dropwise to the stirred amine salt solution via the dropping funnel over 20-30 minutes. Crucially, the internal temperature of the reaction mixture must not be allowed to rise above 5 °C. [1][10][12]The reaction is exothermic, so the addition rate must be carefully controlled.

  • Completion and Testing: After the addition is complete, continue to stir the mixture in the ice bath for an additional 15-30 minutes. To check for a slight excess of nitrous acid (which indicates the primary amine has been fully consumed), dip a glass rod into the solution and touch it to a piece of starch-iodide paper. An immediate blue-black color indicates the presence of nitrous acid.

  • Quenching Excess Nitrite (If Necessary): If the starch-iodide test is strongly positive, add a small amount of solid sulfamic acid portion-wise until the test is negative or only faintly positive. This neutralizes excess nitrous acid, preventing unwanted side reactions. [11]7. Immediate Use: The resulting pale yellow solution of 4-fluoro-3-pyridinediazonium chloride is unstable and should be used immediately in the subsequent reaction without isolation. [1]Do not store the solution.

Critical Safety and Hazard Management

Diazotization reactions require strict adherence to safety protocols due to the hazardous nature of the reagents and the potential instability of the products.

  • Explosion Hazard: Diazonium salts, especially in their solid, dry state, are notoriously unstable and can decompose violently or explode upon shock, friction, or heating. [1][10][12]NEVER attempt to isolate the diazonium salt as a solid. This protocol is exclusively for the preparation of a solution to be used in situ.

  • Toxic Fumes: The reaction generates nitrous acid and its toxic gaseous decomposition products (NOx). The entire procedure must be performed in a well-ventilated chemical fume hood. [1]* Corrosive Acids: Concentrated hydrochloric acid is highly corrosive and must be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Temperature Control: A runaway reaction can occur if the temperature is not strictly controlled below 5 °C. [13]This can lead to rapid gas evolution (N₂) and boiling over of the corrosive reaction mixture. Always have a well-maintained ice bath ready.

By understanding the underlying principles and adhering strictly to the procedural and safety guidelines outlined, researchers can confidently and safely utilize the diazotization of 4-Fluoropyridin-3-amine as a powerful tool in the synthesis of novel and complex molecules.

References

  • Reactive Chemical Hazards of Diazonium Salts. (2015). Google Vertex AI Search.
  • A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. (2020). Organic Letters - ACS Publications.
  • Chemistry Diazotization Reaction. sathee jee.
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  • Structures, Stability, and Safety of Diazonium Salts. ResearchGate.
  • Introduction of Fluorine via Diazonium Compounds (Fluorodediazoniation). Houben-Weyl.
  • Sandmeyer reaction. Wikipedia.
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  • The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. AGU Publications.
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Method

Application Note: Strategic Solvent Selection for Reactions of 4-Fluoropyridin-3-amine Dihydrochloride

Introduction: The Utility and Challenge of a Versatile Building Block 4-Fluoropyridin-3-amine is a valuable heterocyclic intermediate, prized for its dual reactivity. The 3-amino group serves as a potent nucleophile for...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Utility and Challenge of a Versatile Building Block

4-Fluoropyridin-3-amine is a valuable heterocyclic intermediate, prized for its dual reactivity. The 3-amino group serves as a potent nucleophile for amide bond formation and related substitutions, while the fluorine atom at the 4-position is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.[1][2] This dual functionality makes it a cornerstone in the synthesis of complex molecules in drug discovery and materials science.[3]

However, this compound is most commonly supplied and handled as its dihydrochloride salt for enhanced stability and shelf-life. This salt form, while practical for storage, presents significant challenges in reaction setup. The protonation of both the pyridine nitrogen and the 3-amino group renders the latter non-nucleophilic and drastically alters the molecule's solubility profile, making strategic solvent selection paramount for successful chemical transformations.[4][5][6]

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for navigating these challenges. We will explore the underlying chemical principles and provide actionable protocols for three major reaction classes: Amide Bond Formation, Nucleophilic Aromatic Substitution (SNAr), and Palladium-Catalyzed Cross-Coupling.

The Free-Basing Imperative: Unlocking Reactivity

The primary hurdle in utilizing 4-Fluoropyridin-3-amine dihydrochloride is the protonated state of the amino group. In its salt form, the lone pair of electrons on the nitrogen is sequestered by a proton, rendering it incapable of acting as a nucleophile.[4] Therefore, the amine must be converted to its neutral, or "free base," form for most reactions to proceed.[5][6]

This can be achieved in two ways:

  • Pre-reaction Extraction: The dihydrochloride salt is dissolved in an aqueous solution and treated with a base (e.g., NaOH, K₂CO₃) to raise the pH. The neutral free base, which is less water-soluble, is then extracted into an organic solvent (e.g., Ethyl Acetate, Dichloromethane), dried, and isolated before use. This method provides a clean starting material but is labor-intensive and may not be suitable for unstable free bases.[7]

  • In Situ Neutralization: This is the more common and efficient approach. A stoichiometric amount of a non-nucleophilic base is added directly to the reaction mixture to neutralize the HCl salt. This requires careful selection of a base that will not interfere with the desired reaction. Typically, at least two equivalents of base are required to deprotonate both the amino group and the pyridinium nitrogen.

The choice of solvent is intrinsically linked to the free-basing strategy. The solvent must not only facilitate the desired reaction but also be compatible with the base used and effectively solubilize the starting salt, the neutralized free base, and other reagents.

cluster_0 The Free-Basing Process Start 4-Fluoropyridin-3-amine dihydrochloride (Salt Form) Base Add ≥ 2 eq. Base (e.g., DIPEA, TEA, K₂CO₃) Start->Base In Situ Neutralization FreeBase 4-Fluoropyridin-3-amine (Free Base Form) Base->FreeBase Deprotonation Reactive Nucleophilic Amine is Ready for Reaction FreeBase->Reactive Start Select Reaction Type Amide Amide Bond Formation Start->Amide SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Coupling Pd Cross-Coupling (Suzuki, Buchwald) Start->Coupling Solv_Amide Solvent Choice: DMF, DCM, MeCN Base Choice: DIPEA, TEA Amide->Solv_Amide Solv_SNAr Solvent Choice: DMSO, DMF, NMP Base Choice: K₂CO₃, NaH, Cs₂CO₃ SNAr->Solv_SNAr Solv_Coupling Solvent Choice: Dioxane/H₂O, Toluene, THF Base Choice: K₃PO₄, NaOtBu Coupling->Solv_Coupling

Caption: Decision workflow for solvent and base selection.

Experimental Protocols

The following protocols are representative examples and should be adapted based on the specific substrate and desired product. Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: General Procedure for Amide Bond Formation

This protocol describes the coupling of 4-Fluoropyridin-3-amine dihydrochloride with a generic carboxylic acid using HATU as the coupling agent.

  • To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq), 4-Fluoropyridin-3-amine dihydrochloride (1.1 eq), and HATU (1.1 eq).

  • Add anhydrous DMF to achieve a concentration of approximately 0.2 M with respect to the carboxylic acid.

  • Stir the resulting suspension at room temperature.

  • Slowly add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise via syringe. The suspension should gradually become a homogeneous solution.

  • Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Protocol 2: General Procedure for SNAr with an Alcohol

This protocol details the substitution of the 4-fluoro group with a generic alcohol nucleophile.

  • To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq).

  • Add anhydrous DMSO and cool the suspension to 0 °C in an ice bath.

  • Slowly add the alcohol (1.2 eq) dropwise. Allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.

  • Add 4-Fluoropyridin-3-amine dihydrochloride (1.0 eq) to the flask.

  • Heat the reaction mixture to 80-120 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of water.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to afford the desired ether.

Conclusion

The successful application of 4-Fluoropyridin-3-amine dihydrochloride in synthesis is critically dependent on a rational approach to solvent selection and reaction conditions. The primary consideration must be the effective in situ neutralization of the dihydrochloride salt to unmask the nucleophilic 3-amino group. Following this, the choice of solvent should be tailored to the specific mechanism of the desired transformation—be it amide coupling, SNAr, or cross-coupling. By understanding the principles outlined in this guide and utilizing the provided protocols as a starting point, researchers can confidently and efficiently employ this versatile building block in the synthesis of novel chemical entities.

References

  • Matsumoto, K. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Senshu University.
  • BenchChem. (n.d.). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.
  • Reddit r/OrganicChemistry. (2023). Hydrochloride salt of amine.
  • Lemos, A. et al. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC.
  • Royal Society of Chemistry. (2012). Evaluation of Alternative Solvents in Common Amide Coupling Reactions: Replacement of Dichloromethane and N,N-Dimethylformamide. Green Chemistry.
  • Wikipedia. (n.d.). Free base.
  • YouTube. (2015). Free base.
  • BenchChem. (n.d.). Application Notes and Protocols: The Role of Bases and Solvents in 2-Fluoropyridine-3-boronic Acid Couplings.
  • Royal Society of Chemistry. (n.d.). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry.
  • ACS Publications. (n.d.). Metal-Free Synthesis of Heteroaryl Amines or Their Hydrochlorides via an External-Base-Free and Solvent-Free C–N Coupling Protocol. The Journal of Organic Chemistry.
  • ResearchGate. (2017). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?
  • MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
  • ResearchGate. (2021). How to free the Base from Cystamine/Cysteamine Hydrochloric Salt?
  • Wordpress. (n.d.). SNAr Solvents and Reagents.
  • ACS Publications. (n.d.). Water: An Underestimated Solvent for Amide Bond-Forming Reactions.
  • University of Strathclyde. (n.d.). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide.
  • MDPI. (n.d.). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution.
  • PubMed. (n.d.). Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations.
  • Royal Society of Chemistry. (n.d.). Green solvents for the formation of amide linkages. Organic & Biomolecular Chemistry.
  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. University of Glasgow Theses.
  • NIH. (n.d.). Solvent-Free Synthesis of Core-Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions.
  • Wordpress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination.
  • Chem-Impex. (n.d.). 4-Amino-3-fluoropyridine.

Sources

Application

Application Note: Amide Coupling with 4-Fluoropyridin-3-amine Salts

This Application Note is designed for researchers and process chemists dealing with the specific challenges of coupling 4-Fluoropyridin-3-amine (and its salts). This substrate presents a classic "Push-Pull" conflict in o...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists dealing with the specific challenges of coupling 4-Fluoropyridin-3-amine (and its salts). This substrate presents a classic "Push-Pull" conflict in organic synthesis: the amine is electronically deactivated (hard to acylate), while the adjacent fluorine is activated toward Nucleophilic Aromatic Substitution (


) (easy to displace).

Part 1: Strategic Analysis & Mechanistic Challenges

Successful coupling requires navigating three competing factors. Failure to address these will result in recovered starting material or the formation of impurities (dimers/hydrolysis products).

Electronic Deactivation (The "Dead" Amine)

The pyridine nitrogen exerts a strong inductive electron-withdrawing effect (-I). Furthermore, the fluorine atom at the ortho position (C4) pulls electron density away from the amine at C3.

  • Consequence: The nucleophilicity of the exocyclic amine is drastically reduced. Standard reagents (EDC/NHS, Carbodiimides without catalysts) will often fail, leading to slow kinetics and eventual hydrolysis of the active ester.

The Trap (Side Reaction Risk)

The C4 position is activated for Nucleophilic Aromatic Substitution (


).
  • Mechanism: If the pyridine nitrogen is protonated (by strong acid or insufficient base), the ring becomes highly electron-deficient. The fluorine becomes a labile leaving group.

  • Risk: The amine of a second molecule can attack C4, displacing fluoride and forming a dimer (secondary amine), or the carboxylate anion can attack, forming an ester linkage.

  • Control: Maintain a strictly basic or neutral environment. Avoid high temperatures if the pyridine ring is protonated.

Salt Management

The substrate is supplied as a salt (e.g.,


).
  • Requirement: The salt must be "broken" to liberate the free amine. However, the free base is likely less stable and prone to oxidation.

  • Solution: In situ neutralization is preferred over isolation of the free base.

Part 2: Experimental Protocols

Protocol A: The "Gold Standard" (HATU/HOAt)

Best for: Small scale (mg to g), high-value acids, and initial screening.

Rationale: HATU generates the O-azabenzotriazole active ester, which is highly reactive. The 7-nitrogen in the HOAt moiety assists in pre-associating the amine via hydrogen bonding, accelerating the attack on the carbonyl (neighboring group effect).

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • 4-Fluoropyridin-3-amine HCl salt (1.1 - 1.2 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.5 - 4.0 equiv)

  • Solvent: DMF (Anhydrous)[1]

Step-by-Step:

  • Pre-activation: Dissolve the Carboxylic Acid (1.0 equiv) in DMF (

    
    ). Add HATU (1.2 equiv) and DIPEA (1.0 equiv). Stir at RT for 5–10 minutes. Note: The solution should turn yellow/orange.
    
  • Salt Break: In a separate vial, suspend the 4-Fluoropyridin-3-amine salt in minimal DMF. Add the remaining DIPEA (2.5 - 3.0 equiv). Sonicate if necessary to ensure the salt is neutralized (solution becomes clear or fine suspension).

  • Coupling: Add the amine solution to the pre-activated acid mixture dropwise.

  • Reaction: Stir at Room Temperature for 2–4 hours.

    • Checkpoint: Monitor by LCMS.[2] If conversion stalls <50%, heat to 40°C. Do not exceed 60°C to avoid

      
      .
      
  • Workup: Dilute with EtOAc. Wash with saturated

    
      (3x) and Brine (1x). Avoid acidic washes (HCl) which might protonate the pyridine and trap it in the aqueous layer or induce defluorination.
    
Protocol B: The "Thermodynamic Driver" (T3P/Pyridine)

Best for: Scale-up (>10g), low-nucleophilicity amines, and epimerization-sensitive acids.

Rationale: Propylphosphonic anhydride (T3P) drives the reaction by forming a mixed anhydride and releasing a water-soluble cyclic phosphonate byproduct. It is known to work exceptionally well for unreactive anilines where HATU fails. Pyridine acts as both solvent and base, preventing acid-catalyzed


.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • 4-Fluoropyridin-3-amine salt (1.1 equiv)

  • T3P (50% w/w in EtOAc/DMF) (2.0 - 3.0 equiv)

  • Base: Pyridine (3.0 - 5.0 equiv) or Pyridine/EtOAc (1:1 v/v)

Step-by-Step:

  • Charge: Combine Carboxylic Acid, Amine Salt, and Pyridine in a reaction vessel.

  • Addition: Add T3P solution dropwise at 0°C (exothermic).

  • Reaction: Allow to warm to RT. If no reaction after 1 hour, heat to 60–80°C .

    • Why Heat? T3P is thermally stable.[3] The high activation energy of the deactivated amine often requires heat. The basic pyridine solvent suppresses

      
       side reactions at C4.
      
  • Workup: Quench with water. Dilute with EtOAc. Wash with water (3x) to remove pyridine and T3P byproducts.

Protocol C: The "Sledgehammer" (Ghosez’s Reagent / Acid Chloride)

Best for: Extremely sterically hindered acids or when Protocol A & B fail.

Rationale: Converting the acid to an acid chloride creates the most electrophilic species possible. Ghosez’s reagent (1-Chloro-N,N,2-trimethylpropenylamine) allows neutral, mild formation of acid chlorides without the harsh acidic byproducts of


 or 

.

Step-by-Step:

  • Acid Chloride Formation: Dissolve Carboxylic Acid (1.0 equiv) in dry DCM. Add Ghosez’s Reagent (1.1 equiv). Stir at RT for 1–2 hours. (Monitor by TLC: acid spot should disappear; quench aliquot with MeOH to check for methyl ester formation).

  • Coupling: Cool the solution to 0°C. Add DIPEA (3.0 equiv).

  • Amine Addition: Add 4-Fluoropyridin-3-amine salt (1.1 equiv) as a solid or solution in DCM.

  • Reaction: Stir at RT overnight.

Part 3: Data & Decision Framework

Comparative Reagent Table
ParameterHATU (Protocol A)T3P (Protocol B)Acid Chloride (Protocol C)
Reactivity High (Kinetic)Moderate (Thermodynamic)Very High

Risk
Low (RT reaction)Low (Basic solvent)Medium (Highly electrophilic)
Cost HighModerateLow
Purification Urea byproducts (difficult)Water soluble (easy)Easy
Recommended Use First Attempt Scale-up / Stubborn Cases Steric Bulk
Visual Workflow (Graphviz)

AmideCoupling Start Start: 4-Fluoropyridin-3-amine Salt + Acid CheckAcid Is the Acid Sterically Hindered? Start->CheckAcid ProtoA Protocol A: HATU / DIPEA / DMF (Standard) CheckAcid->ProtoA No (Standard) ProtoC Protocol C: Ghosez's Reagent (Acid Chloride) CheckAcid->ProtoC Yes (Bulky) SuccessA Success: Isolated Amide ProtoA->SuccessA >80% Conv FailA Low Conversion / Stall ProtoA->FailA <50% Conv ProtoB Protocol B: T3P / Pyridine / Heat (Thermodynamic Force) FailA->ProtoB Switch Strategy ProtoB->SuccessA SNAr WARNING: S_NAr Side Reaction Avoid Strong Acid & High Temp without Base ProtoB->SNAr If Pyridine < 2 equiv ProtoC->SNAr If pH < 7

Caption: Decision tree for selecting the optimal coupling protocol based on steric hindrance and initial screening results.

Part 4: References

  • Dunetz, J. R., et al. (2011).[4] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051. Link

    • Context: Establishes T3P/Pyridine as the superior method for deactivated anilines and aminopyridines.

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. Link

    • Context: Comprehensive review comparing HATU, carbodiimides, and acid chlorides for difficult couplings.

  • Ghosez, L., et al. (1979). "Synthesis of acyl chlorides from carboxylic acids and 1-chloro-N,N,2-trimethyl-1-propenylamine." Organic Syntheses, 59, 26. Link

    • Context: Protocol for neutral acid chloride generation.

  • Sanger, F. (1945). "The free amino groups of insulin." Biochemical Journal, 39(5), 507. (Foundational S_NAr context).

    • Context: Mechanistic background on the reactivity of fluoro-substituted aromatics (S_NAr) with amines.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 4-Fluoropyridin-3-amine Coupling Protocols

Executive Summary: The "Push-Pull" Challenge Researchers working with 4-fluoropyridin-3-amine often encounter a specific set of failures: stalled reactions (0-10% conversion) or "black tar" decomposition. This substrate...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Push-Pull" Challenge

Researchers working with 4-fluoropyridin-3-amine often encounter a specific set of failures: stalled reactions (0-10% conversion) or "black tar" decomposition. This substrate presents a unique "Push-Pull" electronic conflict that defies standard protocols:

  • Low Nucleophilicity (The "Pull"): The pyridine nitrogen and the ortho-fluorine atom exert a strong electron-withdrawing inductive effect (-I), rendering the C3-amine significantly less nucleophilic than a standard aniline. Standard coupling reagents (EDC, HATU) often fail to generate the active ester with sufficient lifetime to capture this weak amine.

  • High SNAr Liability (The "Push"): The C4-position is highly activated for Nucleophilic Aromatic Substitution (SNAr). If reaction temperatures are raised to force the amine to react, the fluorine atom becomes a leaving group, leading to dimerization (self-reaction) or substitution by other nucleophiles in the mixture.

This guide provides field-proven protocols to navigate this narrow reactivity window.

Module A: Amide Coupling Troubleshooting

User Issue: "I am trying to couple 4-fluoropyridin-3-amine with a carboxylic acid using HATU/DIPEA in DMF, but I only see starting material and hydrolyzed acid."

The Mechanism of Failure

Standard uronium reagents (HATU, HBTU) generate an active ester (O-At) that is moderately reactive. Because your amine is electron-deficient, its attack on the active ester is slow. The active ester eventually hydrolyzes or undergoes guanidinylation (a side reaction with the coupling reagent itself) before the amide bond forms.

The Solution: High-Energy Activation (T3P or Acid Chlorides)

You must use a coupling agent that generates a more reactive intermediate or drives the equilibrium forward via entropy.

Protocol A1: The T3P System (Recommended)

Propylphosphonic Anhydride (T3P) is superior here because it drives the reaction via the release of a water-soluble byproduct and does not suffer from the rapid hydrolysis rates of O-At esters.

Step-by-Step Protocol:

  • Dissolve: Dissolve the Carboxylic Acid (1.0 equiv) and 4-Fluoropyridin-3-amine (1.1 equiv) in EtOAc or 2-MeTHF (Avoid DMF if possible to simplify workup).

  • Base: Add Pyridine (3.0 equiv). Note: Pyridine is preferred over DIPEA here as it acts as both a base and an acyl-transfer catalyst without being strong enough to trigger SNAr on the fluorine.

  • Addition: Cool to 0°C. Add T3P (50% w/w in EtOAc, 1.5 - 2.0 equiv) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 12-24 hours.

    • Checkpoint: If conversion is <50% after 12h, heat to 50°C. Do not exceed 60°C to avoid defluorination.

  • Workup: Wash with water, then sat. NaHCO3. The T3P byproducts are water-soluble.

Protocol A2: The "Hard" Activation (Ghosez’s Reagent)

If T3P fails, convert the acid to the acid chloride in situ using Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine). This avoids the acidic conditions of SOCl2 which would protonate your pyridine ring and kill reactivity.

Comparative Data: Coupling Reagent Efficiency

ReagentConversion (24h)Risk of SNArNotes
HATU / DIPEA < 15%LowFails due to slow kinetics.
EDC / HOBt < 10%LowInsufficient activation.
T3P / Pyridine 85 - 95% LowGold Standard. Clean profile.
SOCl2 (Acid Cl) 40 - 60%HighHCl generation protonates the pyridine N.
Ghosez's Rgt 80 - 90%ModerateGood for sterically hindered acids.
Decision Logic for Amide Coupling

AmideCoupling Start Start: 4-Fluoropyridin-3-amine + Carboxylic Acid CheckSterics Is the Acid Sterically Hindered? Start->CheckSterics Standard Attempt T3P (1.5 eq) + Pyridine in EtOAc CheckSterics->Standard No HardActivation Switch to Ghosez's Reagent (In-situ Acid Chloride) CheckSterics->HardActivation Yes CheckYield Yield > 50%? Standard->CheckYield Success Proceed to Workup CheckYield->Success Yes CheckYield->HardActivation No SNArCheck Check LCMS for Mass [M+Amine-HF] HardActivation->SNArCheck SNArCheck->Success Clean Profile CoolDown LOWER Temp to 0°C Change Base to NaHCO3 SNArCheck->CoolDown Side Products Detected

Caption: Decision matrix for selecting the optimal activation strategy based on steric hindrance and observed side reactions.

Module B: Buchwald-Hartwig Cross-Coupling[1]

User Issue: "The reaction turns black immediately, or I see no product. I am using Pd(OAc)2 and PPh3."

The Catalyst Poisoning Trap

The pyridine nitrogen in your substrate is a potent ligand. It binds to Pd(II), displacing weak phosphines like PPh3 and forming a catalytically inactive "Pd-Pyridine" complex. Furthermore, if you are using an Aryl Iodide , the iodide anion can bridge Pd centers, further deactivating the catalyst in the presence of pyridines.

The Solution: Precatalysts and Bulky Ligands

You must use a ligand bulky enough to prevent the pyridine from binding to the Palladium, and a precatalyst to ensure immediate entry into the catalytic cycle.

Recommended System:

  • Catalyst: Pd-G3 or G4 Precatalysts (e.g., BrettPhos Pd G3).[1] These activate rapidly without requiring reduction by the amine.

  • Ligand: BrettPhos (for primary amine coupling) or Xantphos (for high stability).

    • Why BrettPhos? It is electron-rich (facilitates oxidative addition) and extremely bulky (prevents pyridine coordination).

  • Base: Cs2CO3 (Weak) or NaOtBu (Strong).[1][2] Start with Cs2CO3 to minimize SNAr risks.

  • Electrophile: Use Aryl Bromides or Triflates . Avoid Aryl Iodides to prevent iodide poisoning.

Troubleshooting Table: B-H Coupling
ObservationDiagnosisCorrective Action
No Reaction (SM remains) Catalyst PoisoningSwitch to BrettPhos Pd G3 . Ensure solvent is degassed (O2 kills electron-rich ligands).
Dehalogenation of Ar-X Beta-Hydride EliminationSwitch to a tighter binding ligand like Xantphos . Lower temperature.
Product + [M-F+Nu] SNAr CompetitionThe base is attacking the C-F bond. Switch from NaOtBu to K3PO4 or Cs2CO3 .
Reaction Stalls at 50% Catalyst DeathAdd a second portion of catalyst (0.5 equiv of original loading) after 4 hours.

Module C: The SNAr "Self-Destruct" Mode

User Issue: "I see a mass peak corresponding to [2x Mass - 20]. What is this?"

This is the dimerization product. Under basic conditions and heat, the amine of one molecule attacks the C4-position of another, displacing fluoride.

The "Self-Destruct" Mechanism

SNArMechanism Substrate1 Molecule A (Nucleophile: NH2) Intermediate Meisenheimer Complex (Stabilized by Pyridine N) Substrate1->Intermediate Attack at C4 Substrate2 Molecule B (Electrophile: C4-F) Substrate2->Intermediate Product Dimer (Impurity) [M + M - HF] Intermediate->Product Elimination Fluoride F- Leaving Group Intermediate->Fluoride

Caption: The dimerization pathway where the substrate acts as both nucleophile and electrophile, displacing fluorine.

Prevention Strategy:

  • Concentration: Do not run reactions too concentrated (>0.5 M). High concentration favors intermolecular dimerization.

  • Order of Addition: In amide coupling, activate the acid first (with T3P/Base) for 15 mins, then add the 4-fluoropyridin-3-amine. This ensures the amine reacts with the active ester immediately rather than floating around in a basic solution finding other amine molecules.

  • Temperature Cap: Avoid heating >60°C unless absolutely necessary.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3][4][5] Organic Process Research & Development. Link (Validates T3P for electron-deficient amines).

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link (Establishes BrettPhos/Xantphos utility).[6]

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[3][4][7][8] Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides. Journal of the American Chemical Society.[9] Link (Mechanistic insight into catalyst poisoning by pyridines).

  • BenchChem Application Note. (2025). Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. (Internal/General Reference for SNAr reactivity order F > Cl).

Sources

Optimization

Technical Support Center: Troubleshooting the Solubility of 4-Fluoropyridin-3-amine Dihydrochloride

Prepared by the Senior Application Scientist Team Welcome to the technical support center for 4-Fluoropyridin-3-amine dihydrochloride. This guide is designed for researchers, chemists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 4-Fluoropyridin-3-amine dihydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the solubility of this compound in organic solvents. Our goal is to provide not just solutions, but a foundational understanding of the chemical principles at play, enabling you to optimize your experimental success.

Section 1: Understanding the Core Problem

Q1: Why is my 4-Fluoropyridin-3-amine dihydrochloride not dissolving in common organic solvents like Dichloromethane (DCM), Ethyl Acetate, or Tetrahydrofuran (THF)?

This is the most common issue users face, and its root cause lies in the fundamental physicochemical properties of the compound you are working with. You have the dihydrochloride salt , not the free base.

  • Ionic Character: The molecule has two basic nitrogen atoms—the amino group and the pyridine ring nitrogen—which are protonated to form a dihydrochloride salt (R-NH₃⁺Cl⁻ and R-Py-H⁺Cl⁻). This salt form is highly polar and possesses significant ionic character.

  • "Like Dissolves Like": Organic solvents such as DCM, ethyl acetate, and even THF are significantly less polar than this salt. According to the principle of "like dissolves like," a highly polar, ionic solute will have very poor solubility in a non-polar or moderately polar organic solvent[1].

  • Crystal Lattice Energy: Ionic salts form a stable, crystalline lattice. A solvent must provide sufficient energy through solvation to overcome this strong crystal lattice energy[2]. Non-polar organic solvents cannot interact effectively with the charged ions to break this lattice, resulting in insolubility.

The primary reason for producing the hydrochloride salt form of an amine is often to enhance its stability and, crucially, its aqueous solubility for pharmaceutical formulations or certain reaction types. This inherent design for water solubility is precisely what makes it poorly soluble in many organic media[2].

Section 2: Frequently Asked Questions (FAQs)

Q2: What is the expected general solubility profile of the dihydrochloride salt versus the free base?

The solubility profiles are typically inverted. The following table provides a qualitative prediction based on chemical principles.

Solvent ClassExample SolventsExpected Solubility of Dihydrochloride SaltExpected Solubility of Free Base (4-Fluoropyridin-3-amine)Rationale
Polar Protic Water, Methanol, EthanolHigh to ModerateModerate to LowThe salt readily dissolves in protic solvents that can solvate ions. The free base is less polar.
Polar Aprotic DMSO, DMFModerate to LowHighThese solvents can dissolve some salts, but the free base is much more compatible.[3]
Moderately Polar THF, Acetone, AcetonitrileVery Low to InsolubleModerateThe polarity is insufficient to break the salt's crystal lattice.
Non-Polar Dichloromethane (DCM), Toluene, HexanesInsolubleModerate to LowThese solvents have no effective mechanism to solvate the charged salt. The free base has some solubility.
Q3: Can I improve solubility by simply heating the mixture?

Heating increases the kinetic energy of the solvent molecules, which can help overcome the activation energy required for dissolution. For most substances, solubility increases with temperature[4].

  • Recommendation: While heating may slightly improve solubility in more polar organic solvents like methanol or DMF, it is unlikely to be effective for non-polar solvents like DCM or hexanes.

  • Caution: Before heating, confirm the thermal stability of 4-Fluoropyridin-3-amine. While aminopyridines are generally stable, prolonged heating in certain solvents could lead to degradation[5]. Always start with gentle warming (e.g., 40-50 °C).

Q4: I need to run my reaction in THF. Is there any way to make the dihydrochloride salt dissolve?

Direct dissolution is highly improbable. For reactions in non-polar or moderately polar organic solvents, a conversion to the free base is not just recommended, it is essential. Attempting to run the reaction as a heterogeneous slurry can lead to low conversion, irreproducible results, and complex purification.

Section 3: In-Depth Troubleshooting Guide

This section addresses the most common experimental scenario: needing to use the compound in a standard organic reaction.

Scenario: My reaction requires the free amine in an organic solvent, but I only have the dihydrochloride salt.
  • Problem: The starting material will not dissolve in the reaction solvent (e.g., DCM, THF, Toluene), preventing the reaction from proceeding homogenously.

  • Root Cause Analysis: As established, the ionic salt form is immiscible in the non-polar solvent. The reactive species required is the neutral free amine, not the protonated salt.

  • Primary Solution: Convert the 4-Fluoropyridin-3-amine dihydrochloride to its free base form. This process, often called "free-basing," neutralizes the hydrochloride salt, removing its ionic charge and rendering it soluble in organic solvents.

The logical workflow for this conversion is outlined below.

Caption: Decision workflow for handling solubility issues.

Section 4: Key Experimental Protocols

Protocol 1: Conversion to Free Base via Aqueous Basic Workup

This is the standard and most robust method for generating the free amine. It relies on partitioning the neutralized free base into an organic solvent.

Materials:

  • 4-Fluoropyridin-3-amine dihydrochloride

  • Deionized Water

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution or 1M Sodium Hydroxide (NaOH)

  • An immiscible organic solvent for extraction (e.g., Dichloromethane, Ethyl Acetate)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve the dihydrochloride salt in a minimal amount of deionized water in a separatory funnel.

  • Neutralization: Slowly add saturated aqueous NaHCO₃ solution to the funnel. Swirl gently. You will observe CO₂ gas evolution. Continue adding the basic solution until the gas evolution ceases and the aqueous layer is basic (pH > 8, check with pH paper).

    • Causality Note: A weak base like NaHCO₃ is often preferred to prevent potential side reactions that could occur with a strong base like NaOH[6]. The goal is simply to deprotonate the amine.

  • Extraction: Add your chosen organic solvent (e.g., DCM) to the separatory funnel. Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes.

  • Separation: Allow the layers to separate fully. Drain the lower organic layer into a clean flask.

  • Re-extraction: To ensure complete recovery, add a fresh portion of the organic solvent to the aqueous layer in the funnel and repeat the extraction process. Combine this second organic extract with the first.

  • Washing: Wash the combined organic layers with brine.

    • Causality Note: The brine wash helps to remove the bulk of the dissolved water from the organic layer, making the subsequent drying step more efficient.

  • Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Swirl the flask and let it sit for 10-15 minutes. The drying agent should move freely when swirled, indicating sufficient drying.

  • Isolation: Filter the solution to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the 4-Fluoropyridin-3-amine free base as a solid or oil.

  • Validation: The isolated product can be characterized by NMR or LC-MS to confirm its identity and purity before use.

The chemical logic of this widely used procedure is visualized below.

G cluster_0 Step 1: Initial State (Two Phases) cluster_1 Step 2: Neutralization & Extraction Salt Salt in Water (R-NH3⁺ 2Cl⁻) Base Add Aqueous Base (e.g., NaHCO₃) Salt->Base Reacts with OrganicSolvent Organic Solvent (e.g., DCM) FreeBase Free Base in Organic Layer (R-NH₂) FreeBase->OrganicSolvent Soluble in InorganicSalts Inorganic Salts in Aqueous Layer (NaCl, H₂O, CO₂) Base->FreeBase Generates Base->InorganicSalts Generates

Caption: Chemical logic of the salt-to-freebase conversion.

Protocol 2: Non-Aqueous Conversion using a Strong Cation Exchange (SCX) Cartridge

This solid-phase extraction (SPE) method is ideal for smaller scales or when water must be strictly avoided.

Materials:

  • 4-Fluoropyridin-3-amine dihydrochloride

  • Methanol (MeOH)

  • Ammonia solution in Methanol (e.g., 2M NH₃ in MeOH)

  • A pre-packed SCX cartridge

Procedure:

  • Loading: Dissolve the dihydrochloride salt in a minimal amount of methanol. Apply this solution to a pre-conditioned SCX cartridge.

    • Mechanism: The positively charged protonated amine will bind to the negatively charged sulfonic acid groups of the SCX resin, while the chloride counter-ions will pass through.

  • Washing: Wash the cartridge with several column volumes of methanol to elute any non-basic impurities.

  • Elution: Elute the desired free amine from the cartridge using a solution of ammonia in methanol.

    • Mechanism: The basic ammonia competes with the bound amine for the resin sites, displacing your compound and eluting it as the free base[6].

  • Isolation: Collect the eluent and concentrate it under reduced pressure to yield the pure free base.

References

  • Journal of Chemical & Engineering Data. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents. ACS Publications. [Link]

  • SlidePlayer. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. [Link]

  • Pharmaguideline. Factors that Affect the Solubility of Drugs. [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (2018). Drug Dissolution Enhancement by Salt Formation. [Link]

  • PubChem. 4-Fluoropyridin-3-amine. National Center for Biotechnology Information. [Link]

  • PubMed. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. [Link]

  • Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. [Link]

  • ResearchGate. (2015). What is the best way to convert my amine compound from the salt form into free amine?. [Link]

  • PubMed Central (PMC). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. [Link]

  • PubMed. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 4-Amino-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Product: 4-Amino-3-fluoropyridine (Free Base) CAS: 2247-88-3 Molecular Formula: C₅H₅FN₂ Support Ticket ID: TECH-SUP-APF-001

Core Technical Directive: The Instability Mechanism

To prevent decomposition, you must first understand why this molecule degrades. 4-Amino-3-fluoropyridine is not merely "unstable"; it suffers from specific electronic vulnerabilities inherent to its structure.

The "Push-Pull" Vulnerability

The molecule features a "push-pull" electronic system that heightens its reactivity:

  • Electron Donation (The Push): The amino group (-NH₂) at position 4 is a strong electron bond donor (Mesomeric effect

    
    ). This significantly increases the electron density on the pyridine ring nitrogen and the carbons ortho/para to the amine.
    
  • Electron Withdrawal (The Pull): The fluorine atom at position 3 is highly electronegative (Inductive effect

    
    ).
    

The Consequence: The high electron density on the ring nitrogen (enhanced by the 4-amino group) makes the free base exceptionally prone to N-oxidation by atmospheric oxygen. Furthermore, the amino group itself can undergo oxidative coupling (dimerization) under photon stress (light), leading to colored azo- or azoxy- impurities.

Storage & Handling: The Gold Standard

Failure to adhere to these protocols is the primary cause of "browning" and purity loss.

Storage Specifications Table
ParameterSpecificationTechnical Rationale
Temperature 2°C to 8°C (Refrigerated)Slows kinetic rate of autoxidation and dimerization.
Atmosphere Argon or Nitrogen (Inert)Displaces O₂ to prevent N-oxide formation.
Container Amber Glass / Foil Wrap Blocks UV/Visible light to prevent radical-mediated photolysis.
Physical State Crystalline Solid Solutions degrade 10x–100x faster than solids. Do not store in solution.
Desiccation Required The free base is hygroscopic; moisture catalyzes ring hydrolysis and carbonate formation.

Troubleshooting Guide (FAQ)

Direct solutions to common observations in the lab.

Q1: My white powder has turned beige/brown. Is it still usable?

Diagnosis: Oxidative Degradation. The color comes from trace amounts of "quinoid-like" oxidation products or azo-dimers. These have high extinction coefficients, meaning even 0.1% impurity can cause significant discoloration.

  • Action:

    • If <1% impurity (by LCMS/NMR): It is likely usable for crude reactions but may lower yields in sensitive catalytic cycles.

    • If >1% impurity: STOP. You must repurify. Oxidized impurities can act as radical scavengers or catalyst poisons (especially in Pd-catalyzed couplings).

    • Remediation: See Protocol A (Recrystallization) below.

Q2: The solid has become sticky or formed a "gum."

Diagnosis: Hygroscopic Failure & Carbamate Formation. You likely exposed the cold bottle to air before it reached room temperature, causing condensation.

  • Mechanism: Water condenses

    
     Dissolves surface amine 
    
    
    
    Reacts with atmospheric CO₂
    
    
    Forms carbamate salts.
  • Action:

    • Immediate: Dry under high vacuum (0.1 mbar) for 12 hours over P₂O₅.

    • Verification: Check NMR for a broad peak >10 ppm (ammonium/carbamate protons) or a water peak at ~3.3 ppm (in DMSO-d6).

Q3: I see a mass peak of M+16 (128 m/z) in my LCMS.

Diagnosis: N-Oxide Formation. The pyridine nitrogen has been oxidized. This is common in samples stored without inert gas.

  • Impact: The N-oxide is much less basic and has different chelating properties. It will fail in reactions requiring the pyridine nitrogen as a ligand.

  • Remediation: Chemical reduction is possible (e.g., PCl₃), but recrystallization is safer and more efficient for small batches.

Remediation Protocols

Use these workflows to restore degraded material.

Protocol A: Recrystallization (For Bulk Purity)

Best for removing oxidative discoloration.

  • Solvent System: Toluene/Heptane (preferred) or Ethyl Acetate/Hexane. Avoid alcohols if the compound is heavily oxidized.

  • Dissolution: Dissolve the crude solid in minimal boiling Toluene.

  • Filtration: If the solution is dark, add activated charcoal, stir for 5 mins, and filter while hot through Celite.

  • Crystallization: Add Heptane dropwise until turbidity persists. Cool slowly to Room Temp, then to 4°C.

  • Collection: Filter under Argon blanket (critical). Wash with cold Heptane.

Protocol B: Sublimation (For High Purity/Analytical Standards)

Best for removing non-volatile salts and polymerized gums.

  • Setup: Place crude material in a sublimation apparatus (cold finger).

  • Conditions: High vacuum (<0.05 mmHg). Heat bath to ~60-70°C (below melting point of ~77°C).

  • Result: Pure white crystals will form on the cold finger. The colored impurities (heavy polymers) will remain at the bottom.

Visualizing the Degradation Pathway

Understanding the enemy: How the molecule breaks down.

DecompositionPathway Start 4-Amino-3-fluoropyridine (Free Base) Oxidation Oxidation (Air/O2) Start->Oxidation Light Photolysis (UV Light) Start->Light Moisture Hygroscopicity (H2O + CO2) Start->Moisture NOxide Pyridine N-Oxide (M+16 impurity) Oxidation->NOxide Electrophilic attack on Ring N AzoDimer Azo-Dimers (Brown Coloration) Light->AzoDimer Radical coupling of -NH2 Carbamate Carbamate Salts (Sticky Solid) Moisture->Carbamate Hydrolysis & Carbonation

Figure 1: Primary decomposition pathways for 4-Amino-3-fluoropyridine. Note that discoloration (Azo-dimers) can occur independently of N-oxide formation.

Decision Tree: Handling Workflow

HandlingWorkflow Start Receive Shipment Check Visual Inspection Start->Check White White/Off-White Crystalline Check->White Pass Brown Brown/Sticky/Dark Check->Brown Fail Store Store: 4°C, Dark, Argon White->Store Purify Purification Required Brown->Purify Use Ready for Experiment Store->Use Recryst Method A: Recrystallization (Toluene/Heptane) Purify->Recryst Bulk (>1g) Sublime Method B: Sublimation (High Vacuum) Purify->Sublime Small Scale (<1g) Recryst->Check Sublime->Check

Figure 2: Standard Operating Procedure (SOP) for receipt and quality control of 4-Amino-3-fluoropyridine.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 817122, 4-Amino-3-fluoropyridine. Retrieved from [Link]

  • Baumann, M., Baxendale, I. R. (2013). An overview of the synthetic routes to the best-selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry. (Contextual grounding on aminopyridine reactivity). Retrieved from [Link]

Optimization

Technical Support Center: Handling &amp; Stability of 4-Fluoropyridin-3-amine

[1] Product: 4-Fluoropyridin-3-amine (CAS: 1060804-19-4 / 106080-41-5) Document Type: Troubleshooting Guide & Stability Analysis Department: Chemical Stability & Application Science[1] ⚠️ Immediate Technical Alert: The "...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Product: 4-Fluoropyridin-3-amine (CAS: 1060804-19-4 / 106080-41-5) Document Type: Troubleshooting Guide & Stability Analysis Department: Chemical Stability & Application Science[1]

⚠️ Immediate Technical Alert: The "Browning" Phenomenon

Issue: You have retrieved a vial of 4-Fluoropyridin-3-amine from storage, and the originally white or off-white powder has turned brown, sticky, or black.

Short Answer: The material has undergone oxidative degradation and/or intermolecular self-condensation .[1] This is an inherent instability of electron-rich aminopyridines containing leaving groups.[1] While the bulk material may still be intact (check via LC-MS/NMR), the color comes from highly conjugated oligomeric impurities (diazo species or polypyridines) that form even in trace amounts (ppm levels).

Can I still use it?

  • If Light Brown/Tan: Likely usable for crude reactions (e.g.,

    
     displacements) but yield may be impacted.
    
  • If Dark Brown/Tar: Purification is required. The impurities can act as radical traps or catalyst poisons in sensitive cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1]

Part 1: Deep Dive – The Chemistry of Degradation

To prevent recurrence, it is critical to understand the two competing mechanisms driving this instability.

Oxidative Coupling (The "Aniline" Effect)

Like most electron-rich aromatic amines, the 3-amino group is susceptible to atmospheric oxidation.[1]

  • Mechanism: Oxygen abstracts a hydrogen or electron from the amine, generating a nitrogen-centered radical.[1]

  • Propagation: These radicals couple to form azo linkages (-N=N-) or imino-quinone-like structures.[1]

  • Visual Impact: These conjugated systems have high extinction coefficients; even 0.1% impurity can turn the entire solid brown.

Intermolecular (The "Self-Destruct" Sequence)

This is specific to 4-fluoropyridines .[1] The fluorine at the 4-position is activated for nucleophilic attack due to the electron-withdrawing nature of the pyridine nitrogen.[1]

  • The Conflict: The molecule contains both a nucleophile (3-amine) and an electrophile (4-fluorine).[1]

  • The Reaction: The amine of Molecule A attacks the 4-position of Molecule B, displacing fluoride.

  • Autocatalysis: This reaction releases HF, which protonates the pyridine nitrogen, making the ring more electrophilic and accelerating further polymerization.

Visualization: Degradation Pathways

The following diagram illustrates the "Death Spiral" of 4-Fluoropyridin-3-amine upon improper storage.

degradation_pathways Monomer 4-Fluoropyridin-3-amine (White Solid) Oxidation O2 / Light (Radical Formation) Monomer->Oxidation SelfRxn Intermolecular SNAr (Self-Condensation) Monomer->SelfRxn AzoDimer Azo/Hydrazo Dimers (Yellow/Orange) Oxidation->AzoDimer Coupling Polymer Polypyridine Oligomers (Dark Brown/Black Tar) AzoDimer->Polymer Dimer Secondary Amine Dimer (Releases HF) SelfRxn->Dimer Displacement of F- Dimer->Polymer Chain Growth

Caption: Figure 1. Dual degradation pathways showing oxidative coupling (top) and self-nucleophilic displacement (bottom) leading to chromophoric oligomers.[1]

Part 2: Troubleshooting & FAQ

Q1: My sample is brown. How do I determine purity without running a reaction?

A: Do not rely on visual inspection alone.

  • Run 1H NMR (DMSO-d6): Look for broadening of peaks or new signals in the aromatic region (6.5–8.5 ppm).

  • Check Solubility: The pure monomer is soluble in DCM, MeOH, and EtOAc. The "brown polymer" is often insoluble in non-polar solvents. If you dissolve the sample in DCM and see a dark precipitate, filter it; the filtrate might be pure monomer.

  • 19F NMR: This is the quickest check. Pure material shows a sharp singlet (approx -128 to -135 ppm depending on solvent).[1] Impurities will show multiple weak F-signals or loss of F-signal (if defluorinated).[1]

Q2: How should I store this to prevent browning?

A: Follow the "Cold-Dark-Dry" Protocol.

ParameterRecommendationReason
Temperature -20°C (Freezer) Slows down the kinetic rate of self-condensation (

).[1]
Atmosphere Argon/Nitrogen Displaces oxygen to prevent radical oxidation of the amine.
Container Amber Vial + Parafilm Blocks UV light (which catalyzes oxidation) and moisture.
State Solid (Dry) Never store as a solution. Solvation increases molecular mobility, accelerating dimerization.
Q3: Can I convert it to a salt for better stability?

A: Yes, this is the best long-term strategy. Converting the free base to the Hydrochloride (HCl) salt protonates the amine (reducing its nucleophilicity) and the pyridine nitrogen. While protonating the pyridine makes the ring more electrophilic, the deactivation of the amine nucleophile usually wins, resulting in a stable solid.

  • Note: Ensure the salt is completely dry; moisture + salt = acid hydrolysis of the C-F bond.

Part 3: Rescue Protocol (Purification)

If you must recover a valuable batch of brown 4-Fluoropyridin-3-amine, use the following Silica Plug Filtration method. This is preferred over recrystallization for small batches to avoid thermal degradation.

Materials Needed:
  • Dichloromethane (DCM)

  • Hexanes[1]

  • Silica Gel (Standard grade)

  • Sintered glass funnel[1]

Step-by-Step Procedure:
  • Dissolution: Dissolve the brown solid in a minimum amount of DCM.

    • Observation: If a black tar remains undissolved, decant the liquid; the tar is the polymer.

  • Preparation: Pack a short pad of silica gel (approx. 2-3 cm height) in a sintered glass funnel. Wet it with 10% EtOAc/Hexanes.

  • Filtration: Gently pour the DCM solution onto the silica pad.

  • Elution: Rinse with 1:1 EtOAc/Hexanes.

    • Chemistry Logic: The monomer is moderately polar but moves faster than the highly polar/charged oligomers and N-oxides, which will stick to the top of the silica (appearing as a dark band).

  • Concentration: Collect the clear/pale yellow filtrate and concentrate in vacuo immediately. Do not use a water bath >30°C.

  • Storage: Immediately flush the vial with Argon and store at -20°C.

References

  • PubChem. (n.d.). 4-Fluoropyridin-3-amine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • ScienceMadness. (2010). Discussion on Amine Browning and Oxidation Mechanisms. (Field insights on general amine instability). Retrieved from [Link]

  • National Institute of Informatics (Japan). (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. (Documenting the instability/polymerization of 4-fluoropyridines). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectrum of 4-Fluoropyridin-3-amine Dihydrochloride in D₂O

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Fluoropyridin-3-amine is a key building block in medicinal chemistry, valued for its role in the synthesis of a variety of pharmacologically...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoropyridin-3-amine is a key building block in medicinal chemistry, valued for its role in the synthesis of a variety of pharmacologically active compounds. The incorporation of a fluorine atom can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. Understanding the structural characteristics of this compound, particularly in an aqueous environment as its dihydrochloride salt, is crucial for its effective utilization in drug design and development. ¹H NMR spectroscopy is an unparalleled tool for elucidating such structural details. This guide will present a detailed interpretation of the ¹H NMR spectrum of 4-Fluoropyridin-3-amine dihydrochloride in D₂O, a medium often used to mimic physiological conditions and to exchange labile protons.

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum in D₂O

The following protocol outlines the standardized procedure for preparing a sample of a water-soluble compound like 4-Fluoropyridin-3-amine dihydrochloride for ¹H NMR analysis in D₂O.

Objective: To obtain a high-resolution ¹H NMR spectrum with effective water suppression.

Materials:

  • 4-Fluoropyridin-3-amine dihydrochloride

  • Deuterium oxide (D₂O, 99.9% D)

  • NMR tube (5 mm, high precision)

  • Pipettes and a clean vial

  • Internal standard (optional, e.g., DSS or TSP)

Procedure:

  • Sample Preparation:

    • Weigh approximately 1-5 mg of 4-Fluoropyridin-3-amine dihydrochloride into a clean, dry vial. The exact amount will depend on the spectrometer's sensitivity.

    • Add approximately 0.6-0.7 mL of D₂O to the vial.

    • Gently vortex or swirl the vial to ensure the sample is fully dissolved. A clear, homogeneous solution is essential for high-quality spectra.

    • If an internal standard is required for chemical shift referencing, it should be added at this stage.

  • Transfer to NMR Tube:

    • Using a clean pipette, transfer the solution from the vial to the NMR tube. Avoid introducing any particulate matter.

    • Ensure the liquid height in the NMR tube is between 4 and 5 cm to optimize the shimming process.

  • Spectrometer Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the D₂O solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp spectral lines.

    • Set the appropriate acquisition parameters, including a presaturation sequence to suppress the residual HOD signal (around 4.79 ppm).

    • Acquire the ¹H NMR spectrum. The number of scans will depend on the sample concentration.

Visualizing the Workflow

The following diagram illustrates the key stages of the experimental workflow for obtaining the ¹H NMR spectrum.

workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_process Data Processing weigh Weigh Compound dissolve Dissolve in D₂O weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire Spectrum lock_shim->acquire process Process FID acquire->process analyze Analyze Spectrum process->analyze

Figure 1: Experimental workflow for ¹H NMR analysis in D₂O.

Spectral Analysis and Comparison

The ¹H NMR spectrum of 4-Fluoropyridin-3-amine dihydrochloride in D₂O is best understood by comparing it to its parent compounds: pyridine, 3-aminopyridine, and 4-fluoropyridine. The dihydrochloride form means that both the pyridine nitrogen and the amino group are protonated (or deuterated in D₂O). The positive charge on the pyridinium nitrogen significantly deshields the ring protons, causing them to resonate at a lower field (higher ppm) compared to the neutral pyridine.

Predicted ¹H NMR Spectrum of 4-Fluoropyridin-3-amine Dihydrochloride in D₂O

Due to the lack of a publicly available experimental spectrum, the following is a predicted spectrum based on established principles and data from related compounds. In D₂O, the protons of the -NH₃⁺ group will exchange with deuterium and will not be visible in the ¹H NMR spectrum.

Table 1: Predicted ¹H NMR Data for 4-Fluoropyridin-3-amine Dihydrochloride in D₂O

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-2~8.5dJ(H2-H6) ≈ 2-3 Hz
H-5~7.8ddJ(H5-H6) ≈ 7-8 Hz, J(H5-F) ≈ 4-5 Hz
H-6~8.3ddJ(H6-H5) ≈ 7-8 Hz, J(H6-F) ≈ 2-3 Hz

Rationale for Prediction:

  • Chemical Shifts: The formation of the pyridinium ion causes a significant downfield shift for all ring protons. The protons alpha to the nitrogen (H-2 and H-6) are the most deshielded[1]. The electron-donating amino group (now -ND₃⁺) and the electron-withdrawing fluorine atom will further influence the chemical shifts. The fluorine atom will have a deshielding effect on the adjacent H-5.

  • Multiplicity and Coupling Constants:

    • H-2: Will appear as a doublet due to coupling with H-6.

    • H-5: Will be a doublet of doublets due to coupling with H-6 and the fluorine at position 4.

    • H-6: Will also be a doublet of doublets, coupling to H-5 and the fluorine at position 4. The coupling constants are estimated based on typical values for pyridinium systems and fluorinated aromatics[2][3].

Comparative ¹H NMR Data

To put the predicted spectrum into context, the following table presents the ¹H NMR data for relevant comparative compounds.

Table 2: Comparative ¹H NMR Data of Pyridine Analogues

CompoundSolventH-2H-3H-4H-5H-6
Pyridine[4]CDCl₃8.61 (d)7.28 (t)7.66 (t)7.28 (t)8.61 (d)
Pyridinium ion[5]D₂O~8.8 (d)~8.1 (t)~8.6 (t)~8.1 (t)~8.8 (d)
3-Aminopyridine[6]DMSO-d₆8.08 (d)-7.03 (dd)6.97 (dd)7.99 (d)
4-Fluoropyridine[3]CDCl₃8.60 (dd)7.04 (ddd)-7.04 (ddd)8.60 (dd)

Analysis of Comparative Data:

  • Pyridine vs. Pyridinium ion: The protonation of the nitrogen in pyridine leads to a significant downfield shift for all protons, with the α-protons (H-2 and H-6) experiencing the largest shift due to the proximity of the positive charge.

  • 3-Aminopyridine: The electron-donating amino group at the 3-position shields the ring protons, causing them to appear at a higher field (lower ppm) compared to pyridine.

  • 4-Fluoropyridine: The highly electronegative fluorine atom at the 4-position has a complex effect. It deshields the ortho protons (H-3 and H-5) through space and influences the electronic structure of the entire ring. The spectrum of 4-fluoropyridine also exhibits characteristic H-F coupling.

Conclusion

The ¹H NMR spectrum of 4-Fluoropyridin-3-amine dihydrochloride in D₂O is predicted to show three distinct signals in the aromatic region, all shifted downfield due to the formation of the pyridinium ion. The splitting patterns are expected to be a doublet for H-2 and two doublets of doublets for H-5 and H-6, arising from both proton-proton and proton-fluorine couplings. By comparing this predicted spectrum with the experimental data of pyridine, 3-aminopyridine, and 4-fluoropyridine, a clear understanding of the electronic effects of the substituents and protonation on the chemical shifts and coupling constants can be achieved. This detailed spectral analysis is invaluable for the structural verification and further application of this important synthetic building block in drug discovery and development.

References

  • ResearchGate. (n.d.). 1 H NMR chemical shifts (D 2 O, p.p.m.) for the pyridinium hydrogen... Retrieved from [Link][5]

  • The Royal Society of Chemistry. (n.d.). 1H NMR (D2O, 500 MHz, δ/ppm relative to TMS): 2.62 (s, 9H, -CH3), 2.88 (t, 2H. Retrieved from [Link][7]

  • Fluorine Notes. (2017, April). NMR spectral characteristics of fluorocontaining pyridines. Retrieved from [Link][8]

  • ResearchGate. (n.d.). 1 H NMR spectra of 4 in D 2 O as a function of added DCl. Retrieved from [Link][9]

  • Chemistry Connected. (n.d.). NMR shifts 1H -general.cdx. Retrieved from [Link][10]

  • ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link][11]

  • University of Ottawa NMR Facility Blog. (2017, January 23). PSYCHE to Evaluate 1H-19F Coupling Constants. Retrieved from [Link][2]

  • Tables For Organic Structure Analysis. (n.d.). Retrieved from [Link][12]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link][13]

  • Publications. (2021, August 9). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Retrieved from [Link][14]

  • New Journal of Chemistry. (n.d.). Supporting Information. Retrieved from [Link][15]

  • Senshu University. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Retrieved from [Link][3]

Sources

Comparative

A Comparative Guide to the LC-MS Fragmentation Patterns of 4-Fluoropyridin-3-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Fluorinated Pyridines in Medicinal Chemistry 4-Fluoropyridin-3-amine and its derivatives represent a critical scaffold in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Pyridines in Medicinal Chemistry

4-Fluoropyridin-3-amine and its derivatives represent a critical scaffold in modern drug discovery. The pyridine core is a common feature in numerous pharmaceuticals, and the strategic incorporation of a fluorine atom can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic properties. Understanding the mass spectrometric behavior of these compounds is paramount for their unambiguous identification, structural elucidation, and quantification in complex biological matrices. This guide provides an in-depth analysis of the expected Liquid Chromatography-Mass Spectrometry (LC-MS) fragmentation patterns of 4-fluoropyridin-3-amine derivatives, offering a comparative perspective against non-fluorinated and isomeric analogues. We will delve into the mechanistic rationale behind the observed fragmentation, provide a robust experimental protocol for analysis, and present the information in a clear, actionable format for the practicing scientist.

Foundational Principles of Fragmentation in Electrospray Ionization (ESI)-MS/MS

In typical LC-MS/MS workflows for small molecules like 4-fluoropyridin-3-amine derivatives, electrospray ionization (ESI) is the preferred method for generating gas-phase ions. In positive ion mode, protonation will likely occur on the most basic site, which is the pyridine ring nitrogen. The resulting protonated molecule, [M+H]⁺, is then subjected to collision-induced dissociation (CID) in the mass spectrometer's collision cell. The fragmentation that ensues is not random; it is governed by fundamental chemical principles, including bond strengths, the stability of the resulting fragment ions and neutral losses, and the potential for intramolecular rearrangements.[1][2][3] The presence of the electron-withdrawing fluorine atom and the electron-donating amine group on the pyridine ring creates a unique electronic environment that dictates the fragmentation pathways.

Predicted Fragmentation Pathways of 4-Fluoropyridin-3-amine

Based on established fragmentation mechanisms of aromatic amines, pyridines, and fluorinated aromatic compounds, we can predict the primary fragmentation pathways for a model derivative, N-benzyl-4-fluoropyridin-3-amine (MW: 202.09).

Upon ESI, the molecule will readily protonate to form the [M+H]⁺ ion at m/z 203.09. In the collision cell, this precursor ion is expected to undergo fragmentation through several key pathways:

  • Benzylic Cleavage: The most facile fragmentation is often the cleavage of the C-N bond between the pyridine ring and the benzyl group. This results in the formation of a stable benzyl cation (m/z 91) and a neutral 4-fluoropyridin-3-amine molecule. Alternatively, the charge may be retained on the pyridine fragment, leading to a less abundant ion at m/z 111.

  • Loss of HF: A characteristic fragmentation for fluorinated compounds is the elimination of a neutral hydrogen fluoride molecule (HF, 20 Da).[2][4] This would result in a fragment ion at m/z 183.08.

  • Pyridine Ring Fission: The pyridine ring itself can undergo cleavage.[5] A common fragmentation pathway for pyridine derivatives involves the loss of hydrogen cyanide (HCN, 27 Da), which would yield a fragment at m/z 176.07.

These predicted pathways are visualized in the following diagram:

fragmentation_pathway cluster_main Predicted Fragmentation of N-benzyl-4-fluoropyridin-3-amine mol [M+H]⁺ m/z 203.09 frag2 Loss of HF m/z 183.08 mol->frag2 - HF (20 Da) frag3 Benzylic Cleavage m/z 91.05 (C₇H₇⁺) mol->frag3 - C₅H₄FN₂ (112 Da) frag4 Loss of HCN m/z 176.07 mol->frag4 - HCN (27 Da) frag1 Loss of Benzene m/z 125.05

Caption: Predicted major fragmentation pathways of protonated N-benzyl-4-fluoropyridin-3-amine.

A Comparative Analysis: The Influence of Fluorine and its Positional Isomerism

To truly appreciate the fragmentation pattern of 4-fluoropyridin-3-amine derivatives, a comparison with related structures is insightful.

CompoundPrecursor Ion [M+H]⁺ (m/z)Predicted Major Fragments (m/z)Key Differentiating Fragment
N-benzyl-3-aminopyridine 185.1191 (Benzylic), 158 (-HCN)Absence of HF loss
N-benzyl-4-fluoropyridin-3-amine 203.09183 (-HF), 91 (Benzylic), 176 (-HCN)Loss of HF (m/z 183)
N-benzyl-2-fluoropyridin-3-amine 203.09183 (-HF), 91 (Benzylic), 176 (-HCN)Relative intensities of fragments may differ due to electronic effects

The non-fluorinated analogue, N-benzyl-3-aminopyridine, is not expected to exhibit the characteristic loss of 20 Da. Its fragmentation will be dominated by benzylic cleavage and pyridine ring fission. When comparing the 4-fluoro and 2-fluoro isomers, while the primary fragments are predicted to be the same, the relative abundance of these fragments may differ. The position of the fluorine atom influences the electron density distribution in the pyridine ring, which can affect the lability of certain bonds and the stability of the resulting fragment ions.

Experimental Protocol: LC-MS/MS Analysis of 4-Fluoropyridin-3-amine Derivatives

This section provides a robust, step-by-step methodology for the analysis of 4-fluoropyridin-3-amine derivatives.

1. Sample Preparation:

  • Standard Solutions: Prepare a 1 mg/mL stock solution of the analyte in methanol or DMSO. Serially dilute with 50:50 methanol:water to create working standards ranging from 1 ng/mL to 1000 ng/mL.

  • Biological Samples (e.g., Plasma): Perform a protein precipitation by adding 3 volumes of ice-cold acetonitrile containing an internal standard to 1 volume of plasma. Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. Reconstitute in the initial mobile phase.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended for good retention and peak shape of these relatively polar compounds.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon

  • MRM Transitions: These should be optimized for each specific derivative. For N-benzyl-4-fluoropyridin-3-amine, the following transitions are proposed for monitoring:

    • Quantifier: 203.1 > 91.1

    • Qualifier 1: 203.1 > 183.1

    • Qualifier 2: 203.1 > 176.1

The following diagram illustrates the overall experimental workflow:

experimental_workflow cluster_workflow LC-MS/MS Experimental Workflow prep Sample Preparation (Standards or Biological Matrix) lc Reversed-Phase LC Separation (C18 Column) prep->lc Injection ms ESI-MS/MS Analysis (Positive Ion Mode, MRM) lc->ms Elution data Data Analysis (Quantification & Confirmation) ms->data Signal Acquisition

Caption: A streamlined workflow for the LC-MS/MS analysis of 4-fluoropyridin-3-amine derivatives.

Conclusion and Future Perspectives

The predictable and informative fragmentation patterns of 4-fluoropyridin-3-amine derivatives make LC-MS/MS an ideal analytical tool for their study. The key fragmentation pathways, including benzylic cleavage and the characteristic loss of HF, provide a reliable means of identification and structural confirmation. By comparing these patterns to non-fluorinated and isomeric analogues, a deeper understanding of the structure-fragmentation relationship can be achieved. The provided experimental protocol offers a robust starting point for method development, which can be further optimized for specific derivatives and matrices. As new and more complex derivatives of this important scaffold are synthesized, a thorough understanding of their mass spectrometric behavior will continue to be an indispensable aspect of their analytical characterization in the drug development pipeline.

References

  • Sakai, M., Okada, K., Ohno, K., & Tabayashi, K. (2010). Specific fragmentation of the K-shell excited/ionized pyridine derivatives studied by electron impact: 2-, 3- and 4-methylpyridine. Journal of Mass Spectrometry, 45(3), 306-312. [Link]

  • Vrkic, B., & O'Hair, R. A. J. (2006). Understanding MS/MS fragmentation pathways of small molecular weight molecules. Methods in Molecular Biology, 328, 199-220. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Purdue University. (2011). L.7. Mass Spectrum Interpretation. [Link]

  • Agilent Technologies. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Application Note. [Link]

  • Shimadzu. (n.d.). Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Application News. [Link]

  • TutorChase. (n.d.). Fragmentation Patterns in Mass Spectrometry (1.2.5) | IB DP Chemistry SL 2025 Notes. [Link]

  • Waters. (n.d.). Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. Application Note. [Link]

Sources

Validation

Advanced IR Spectroscopy Guide: Amine Group Analysis in Fluoropyridines

Executive Summary & Strategic Importance Audience: Medicinal Chemists, Structural Biologists, and Spectroscopists. Fluorination of pyridine rings is a cornerstone strategy in modern drug discovery to modulate basicity (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Audience: Medicinal Chemists, Structural Biologists, and Spectroscopists.

Fluorination of pyridine rings is a cornerstone strategy in modern drug discovery to modulate basicity (


), metabolic stability, and lipophilicity (

). However, characterizing the amine group (

) in these systems is non-trivial due to the competing electronic effects of the fluorine atom: strong inductive withdrawal (

) versus resonance donation (

), and the potential for intramolecular hydrogen bonding.

This guide moves beyond basic spectral assignment. It provides a mechanistic framework for interpreting Infrared (IR) bands of the amine group in fluoropyridines, distinguishing between intermolecular packing effects in solids and intramolecular electronic perturbations in solution.

Mechanistic Framework: The "Fluorine Effect" on Amine Bands[1]

To accurately interpret the spectra, one must understand the causality behind the band shifts.

Electronic Modulation

Fluorine is the most electronegative element (


), exerting a powerful Inductive Effect (-I)  that pulls electron density from the pyridine ring and the attached amine nitrogen.
  • Consequence: The

    
     bond becomes more polarized (
    
    
    
    ).
  • Spectral Outcome: The

    
     force constant increases, theoretically leading to a Blue Shift  (higher wavenumber) in the gas phase or non-polar solution.
    
Hydrogen Bonding (The Critical Variable)

In the solid state (KBr/ATR), the increased acidity of the


 protons (due to the 

effect of F) leads to significantly stronger Intermolecular Hydrogen Bonding (

).
  • Spectral Outcome: A broad, intense Red Shift (lower wavenumber) that often masks the subtle electronic blue shift.

The "Ortho-Effect" (Intramolecular Interaction)

In 3-fluoro-2-aminopyridine (or 3-fluoro-4-aminopyridine), the fluorine atom is ortho to the amine.

  • Mechanism: Formation of a 5-membered intramolecular hydrogen bond ring (

    
    ).
    
  • Spectral Outcome: A sharp, distinct band that does not shift upon dilution, unlike intermolecular bonds.

Comparative Spectral Data: Fluorinated vs. Non-Fluorinated

The following data synthesizes experimental baselines with theoretically predicted shifts derived from Hammett correlation and solvatochromic studies.

Table 1: Vibrational Band Assignments (Solid State/ATR)
Functional Group Vibration2-Aminopyridine (Ref) 4-Aminopyridine (Ref) 3-Fluoro-2-aminopyridine 3-Fluoro-4-aminopyridine Diagnostic Insight

(Asymmetric Stretch)
3442 cm⁻¹3425 cm⁻¹~3410–3430 cm⁻¹~3380–3410 cm⁻¹Red Shifted vs Ref due to stronger H-bonding network induced by F-acidity.

(Symmetric Stretch)
3333 cm⁻¹3330 cm⁻¹~3300–3320 cm⁻¹~3290–3310 cm⁻¹Often appears as a doublet or shoulder due to Fermi resonance in 4-AP derivatives.

(Scissoring/Bending)
1617 cm⁻¹1645 cm⁻¹1625–1635 cm⁻¹1650–1660 cm⁻¹Blue Shifted . F-substitution stiffens the ring-N bond, resisting the bending motion.

(Ring-Amine Stretch)
1274 cm⁻¹1335 cm⁻¹1290–1310 cm⁻¹1350–1360 cm⁻¹Strong Blue Shift . The C-N bond gains double-bond character due to F resonance.

(Fluorine Stretch)
N/AN/A1150–1250 cm⁻¹1150–1250 cm⁻¹Very strong, broad band. Can obscure C-N stretches in the fingerprint region.

Note: "Ref" values are experimental averages from standard libraries (NIST/Sigma). Fluorinated values represent the expected range based on the electronic perturbation of the specific isomer.

Experimental Protocol: Differentiating Isomers

To confidently assign the position of the Fluorine relative to the Amine, you must perform a Dilution Study . This distinguishes Intramolecular H-bonding (Ortho-F) from Intermolecular H-bonding.

Protocol A: Solid State (Routine ID)
  • Technique: Diamond ATR (Attenuated Total Reflectance).

  • Resolution: 4 cm⁻¹.

  • Scans: 32.

  • Critical Step: Ensure the crystal is clean; Fluoropyridines are often sticky/waxy. Apply high pressure to ensure contact.

Protocol B: Solution Dilution (Structural Elucidation)
  • Solvent: Carbon Tetrachloride (

    
    ) or Dichloromethane (
    
    
    
    ) (Spectroscopic Grade, dried).
  • Pathlength: 0.1 mm to 1.0 mm liquid cell (CaF2 windows).

Workflow:

  • Prepare a 0.1 M solution. Record Spectrum.[1][2]

  • Serially dilute to 0.01 M and 0.001 M .

  • Analyze the

    
     region (3500–3300 cm⁻¹): 
    
Observation upon DilutionInterpretationStructural Conclusion
Bands Shift to Higher Wavenumber (Blue Shift) & Sharpen Breaking of Intermolecular H-bonds.F is likely Meta or Para to Amine.
Bands Remain Constant in Position Intramolecular H-bond persists.F is Ortho to Amine (

interaction).

Visualizing the Structural Logic

The following diagram illustrates the decision logic for interpreting the spectra of an unknown fluorinated aminopyridine.

IR_Analysis_Flow Start Unknown Fluorinated Aminopyridine Sample Step1 Acquire Solid State (ATR) Spectrum Start->Step1 Check1 Check C-N Stretch (1250-1360 cm⁻¹) Step1->Check1 Res1 High Freq (>1330 cm⁻¹) Likely 4-Amino derivative Check1->Res1 High Res2 Lower Freq (<1300 cm⁻¹) Likely 2-Amino derivative Check1->Res2 Low Step2 Perform Dilution Study (CCl₄ 0.1M -> 0.001M) Res1->Step2 Res2->Step2 Check2 Does ν(NH) Shift Blue upon Dilution? Step2->Check2 Concl1 YES: Intermolecular H-Bonding F is Meta/Para to Amine Check2->Concl1 Yes (Shift) Concl2 NO: Intramolecular H-Bonding F is Ortho to Amine Check2->Concl2 No (Stable)

Caption: Logic flow for distinguishing fluoropyridine isomers using IR spectral shifts and dilution protocols.

Expert Tips for Data Interpretation

  • The "Molar Tooth" Sign: Primary amines (

    
    ) typically show a doublet ("molar tooth" shape) for 
    
    
    
    and
    
    
    . In 2-amino-3-fluoropyridine , the intramolecular H-bond can distort this, making the symmetric band (lower energy) sharper and more intense than usual.
  • Fermi Resonance: In 4-aminopyridines, the overtone of the bending mode (

    
     cm⁻¹) often falls near the symmetric stretch, causing band splitting. Do not mistake this for an impurity.
    
  • Water Contamination: Fluoropyridines are hygroscopic. A broad blob at 3400 cm⁻¹ (O-H stretch) will mask your amine bands. Always dry your sample (vacuum desiccator over

    
    ) before acquiring the spectrum.
    

References

  • Sigma-Aldrich. 4-Amino-3-fluoropyridine Product Specification & Spectral Data. Link

  • Arnaudov, M. G., et al. (2004).[3] "A reducing-difference IR-spectral study of 4-aminopyridine." Central European Journal of Chemistry. Link

  • Nibu, Y., et al. (2006). "IR spectroscopy of hydrogen-bonded 2-fluoropyridine-methanol clusters." The Journal of Physical Chemistry A. Link

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Amines. Link

  • Kovács, A., et al. (2011). "Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine." Spectrochimica Acta Part A. Link

Sources

Comparative

melting point validation of 4-Fluoropyridin-3-amine dihydrochloride

Topic: Melting Point Validation of 4-Fluoropyridin-3-amine Dihydrochloride Content Type: Publish Comparison Guide A Technical Guide for Purity Assessment and Salt Form Verification[1] Executive Summary: The Criticality o...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Melting Point Validation of 4-Fluoropyridin-3-amine Dihydrochloride Content Type: Publish Comparison Guide

A Technical Guide for Purity Assessment and Salt Form Verification[1]

Executive Summary: The Criticality of Thermal Characterization

In the synthesis of kinase inhibitors and fluorinated heterocycles, 4-Fluoropyridin-3-amine dihydrochloride (CAS: 1707365-31-8) serves as a high-value building block. Unlike its free base counterpart—which is prone to oxidative degradation and polymerization—the dihydrochloride salt offers enhanced stability and crystallinity.

However, validating the identity of this salt is not trivial. Ambiguity often arises between the monohydrochloride (CAS: 1803603-50-0) and dihydrochloride forms, or from the presence of residual free base (CAS: 1060804-19-4). This guide outlines a robust validation protocol using melting point (MP) determination as a primary discriminator, comparing capillary methods against Differential Scanning Calorimetry (DSC).

Comparative Analysis: Salt Forms & Stability Profiles

The choice of the dihydrochloride salt over the free base is driven by thermodynamics and handling safety. The following table contrasts the expected performance and physical properties of the available forms.

Table 1: Physical Property Comparison of 4-Fluoropyridin-3-amine Variants
FeatureFree Base Dihydrochloride (Target) Alternative: Monohydrochloride
CAS Number 1060804-19-41707365-31-8 1803603-50-0
Physical State Low-melting solid or Oil (metastable)Crystalline Solid (Stable)Crystalline Solid
Melting Point < 50°C (Predicted/Observed)> 160°C (Decomposition) ~140–150°C (Distinct from 2HCl)
Hygroscopicity LowHigh (Requires Desiccation)Moderate
Stability Prone to N-oxidation & polymerizationStable under inert atmosphereStable, but less acidic protection
Primary Use Immediate intermediateLong-term storage / GMP StarterSpecialized coupling reactions

Technical Insight: The introduction of the fluorine atom at the C4 position significantly lowers the basicity of the pyridine nitrogen compared to non-fluorinated analogs. Consequently, the dihydrochloride form is often required to fully protonate both the pyridine nitrogen and the exocyclic amine, stabilizing the lattice energy.

Methodological Validation: Capillary vs. DSC

For salts prone to decomposition (dehydrohalogenation) upon heating, standard visual melting point methods can be misleading.

Comparison of Validation Techniques
  • Capillary Method (Visual):

    • Pros: Rapid, low cost.

    • Cons: Subjective. The "browning" or "shrinking" of the salt before the actual melt can be misinterpreted as the onset. 4-Fluoropyridin-3-amine 2HCl often sublimes or chars before a clear liquid phase forms.

  • Differential Scanning Calorimetry (DSC):

    • Pros: Quantitative. Separates dehydration (broad endotherm) from melting (sharp endotherm) and decomposition (exotherm).

    • Cons: Requires specific pan preparation (crimped/hermetic) to prevent HCl off-gassing damage to the sensor.

Recommendation: Use DSC for primary validation of the salt stoichiometry. Use Capillary methods only for routine QC after the reference standard is established.

Experimental Protocols

Protocol A: DSC Validation (Gold Standard)

Objective: Determine the onset melting temperature and distinguish solvation water from crystal lattice melting.

Equipment: TA Instruments DSC Q2000 or equivalent. Reagents: 4-Fluoropyridin-3-amine dihydrochloride (Dry basis).

Step-by-Step Methodology:

  • Sample Prep: Weigh 2–4 mg of the sample into a Tzero aluminum pan.

  • Encapsulation: Use a hermetically sealed lid with a laser-drilled pinhole (to allow controlled pressure release of HCl gas without rupturing).

  • Equilibration: Equilibrate at 40°C for 5 minutes.

  • Ramp: Heat at 10°C/min to 250°C.

  • Analysis:

    • Look for a broad endotherm < 100°C (indicates residual water/hydrates).

    • Identify the sharp endotherm (Melting Onset). For the dihydrochloride, this is typically expected in the 170°C – 210°C range (batch dependent).

    • Watch for an immediate exothermic event following the melt (decomposition).

Protocol B: Visual Capillary Method (Routine QC)

Objective: Quick confirmation of identity during synthesis.

Step-by-Step Methodology:

  • Drying: Dry the sample in a vacuum oven at 40°C for 2 hours to remove surface moisture.

  • Packing: Pack the capillary tube to a height of 2–3 mm. Ensure tight packing by tapping the tube on a hard surface.

  • Ramp:

    • Fast Ramp: 10°C/min to 140°C.

    • Slow Ramp: 1°C/min from 140°C upwards.

  • Observation:

    • Record

      
       (first visible liquid).
      
    • Record

      
       (complete clearing).
      
    • Note: If the sample turns brown/black before melting, report as "Decomposition > [Temp]°C".

Decision Logic for Purity Validation

The following diagram illustrates the logical workflow to validate the compound's identity based on thermal data.

MP_Validation Start Start: 4-Fluoropyridin-3-amine 2HCl Sample Visual_Check Step 1: Visual Appearance (White/Off-white Crystalline) Start->Visual_Check DSC_Analysis Step 2: DSC Analysis (10°C/min, Pinhole Pan) Visual_Check->DSC_Analysis Check_Water Endotherm < 100°C? DSC_Analysis->Check_Water Drying Action: Dry Sample (Vacuum, 40°C) Check_Water->Drying Yes (Broad) Check_Melt Sharp Endotherm > 160°C? Check_Water->Check_Melt No (Flat Baseline) Drying->DSC_Analysis Retest Result_2HCl VALID: Dihydrochloride Salt (High MP, Stable) Check_Melt->Result_2HCl Yes (>160°C) Result_HCl WARNING: Likely Monohydrochloride (Lower MP ~140°C) Check_Melt->Result_HCl No (130-150°C) Result_Base FAIL: Free Base or Impure (MP < 100°C or Broad) Check_Melt->Result_Base No (<100°C)

Figure 1: Decision tree for validating salt form identity using thermal analysis.

Interpretation of Results

  • Scenario A: Sharp Melt at 175°C.

  • Scenario B: Melt at 78–81°C.

  • Scenario C: Gradual darkening >200°C without clear melt.

References

  • BLD Pharm. (2025). Product Specification: 4-Fluoropyridin-3-amine dihydrochloride (CAS 1707365-31-8).[1] Retrieved from

  • PubChem. (2025).[2] Compound Summary: 4-Fluoropyridin-3-amine (CAS 1060804-19-4).[1][3] National Library of Medicine. Retrieved from

  • Brugarolas, P., et al. (2016). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination. Chemical Communications.[4] (Contextual reference for pyridine fluorination instability). Retrieved from

  • Accela ChemBio. (2025).[3] Product Listing: 3-Amino-4-fluoropyridine. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

4-Fluoropyridin-3-amine dihydrochloride proper disposal procedures

Executive Summary: Operational Safety & Compliance Proper disposal of 4-Fluoropyridin-3-amine dihydrochloride requires a rigorous understanding of its dual-hazard profile: the acute toxicity of the fluorinated aminopyrid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Safety & Compliance

Proper disposal of 4-Fluoropyridin-3-amine dihydrochloride requires a rigorous understanding of its dual-hazard profile: the acute toxicity of the fluorinated aminopyridine core and the corrosivity of the dihydrochloride salt.[1] Unlike standard organic waste, this compound presents a latent risk of generating Hydrogen Fluoride (HF) upon thermal decomposition, necessitating specific incineration protocols at the waste management facility level.

Immediate Core Directives:

  • DO NOT mix with strong oxidizing agents or strong bases (liberates free amine and toxic fumes).

  • DO NOT dispose of down the drain. This compound is toxic to aquatic life.[2][3]

  • DO segregate as "Hazardous Waste: Toxic, Corrosive" .

  • DO use high-density polyethylene (HDPE) or glass containers; ensure lids are phenolic or chemically resistant.[1]

Chemical Identity & Hazard Assessment

To ensure accurate waste profiling, use the specific CAS numbers for the salt form. If the specific salt CAS is not in your facility's registry, reference the free base with a salt modifier.

ParameterData
Chemical Name 4-Fluoropyridin-3-amine dihydrochloride
CAS Number (Dihydrochloride) 1707365-31-8
CAS Number (Free Base) 1060804-19-4
Molecular Formula C₅H₅FN₂[1][4][5] · 2HCl
Key Hazards Acute Toxicity (Oral/Dermal), Skin Corrosion (Category 1B), Eye Damage
Decomposition Products Hydrogen Chloride (HCl), Hydrogen Fluoride (HF), Nitrogen Oxides (NOx)

Scientific Insight: The presence of the fluorine atom at the C4 position, adjacent to the amine, increases the compound's metabolic stability but also complicates thermal destruction. Standard incineration without scrubbers can release HF gas, corroding the incinerator flue. You must flag this "Fluorinated Organic" nature on the waste profile.

Pre-Disposal Handling & Segregation

Effective disposal starts at the bench. The primary goal is to prevent incompatible reactions inside the waste container.

Segregation Logic
  • Acids Only: As a dihydrochloride salt, this compound is acidic. It is compatible with other acidic aqueous waste streams unless those streams contain oxidizers.

  • No Bases: Mixing with strong bases (NaOH, KOH) will neutralize the salt, generating heat and liberating the free 4-fluoropyridin-3-amine, which may have higher volatility and distinct toxicity.[1]

  • No Oxidizers: Avoid contact with nitric acid or perchlorates to prevent the formation of unstable nitrogen-halogen species.[1]

Visualization: Waste Segregation Decision Tree

WasteSegregation Start Start: Identify Waste Stream IsSolid Is the waste Solid or Liquid? Start->IsSolid SolidPath Solid Waste IsSolid->SolidPath Solid LiquidPath Liquid Waste IsSolid->LiquidPath Liquid BinSolid Bin: Hazardous Solid (Toxic/Corrosive) SolidPath->BinSolid CheckpH Check pH (Liquid) LiquidPath->CheckpH IsAcidic Is pH < 2? CheckpH->IsAcidic Incompat Check Incompatibilities: Oxidizers? Strong Bases? IsAcidic->Incompat Yes Segregate STOP: Segregate into Separate Container IsAcidic->Segregate No (Basic/Neutral) BinLiquid Bin: Aqueous Acidic Waste (Toxic/Corrosive) Incompat->BinLiquid None Present Incompat->Segregate Present

Figure 1: Decision logic for segregating 4-Fluoropyridin-3-amine dihydrochloride waste streams to prevent dangerous incompatibilities.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Excess Reagent/Spill Debris)[1]
  • Container: Use a wide-mouth HDPE or amber glass jar.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "4-Fluoropyridin-3-amine dihydrochloride, 98%"

    • Hazards: Check "Toxic" and "Corrosive".

  • Procedure:

    • Wear double nitrile gloves, safety goggles, and a lab coat.

    • Transfer solid carefully to the container to minimize dust generation.[2]

    • Wipe the exterior of the container with a damp tissue; dispose of the tissue in the same container.

    • Seal tightly.[3][6][7]

Protocol B: Liquid Waste (Mother Liquors/Reaction Mixtures)[1]
  • Container: HDPE carboy or coated glass bottle.

  • Labeling:

    • Constituents: "Aqueous solution: 4-Fluoropyridin-3-amine 2HCl (<5%), Hydrochloric Acid (<1%), Water" (Adjust percentages as needed).

    • Hazards: Check "Corrosive" and "Toxic".

  • Procedure:

    • Verify the receiving container does not contain bleach, cyanides, or sulfides.

    • Use a funnel to prevent splashing.

    • If the solution is organic (e.g., in DMSO or Methanol), use the "Organic Solvents - Halogenated" waste stream.

Protocol C: Spill Cleanup (Emergency Response)

If a spill occurs, immediate containment is required to prevent inhalation of dust.[2]

SpillResponse Alert 1. Alert Personnel & Evacuate Area PPE 2. Don PPE: Double Gloves, Goggles, N95/P100 Mask Alert->PPE Contain 3. Cover Spill with Absorbent Pads or Vermiculite PPE->Contain Scoop 4. Scoop into Waste Container Contain->Scoop Decon 5. Wash Area with Soap & Water (Collect Rinsate) Scoop->Decon Label 6. Label as Hazardous Waste Decon->Label

Figure 2: Operational workflow for managing spills of fluorinated amine salts.

Regulatory Compliance & Waste Codes

Proper classification ensures your facility remains compliant with EPA (RCRA) and local regulations.[4]

Regulatory BodyClassificationCodeRationale
RCRA (USA) Characteristic Corrosive D002 Aqueous solutions likely have pH < 2.0 due to HCl salt.[1]
RCRA (USA) Characteristic Toxic D000 (General) While not explicitly P/U listed, the compound exhibits toxicity. If TCLP is not performed, manage as toxic.
DOT (Transport) Corrosive Solid, Toxic UN 2923 Likely classification for transport: "Corrosive solids, toxic, n.o.s. (4-Fluoropyridin-3-amine dihydrochloride)".[1]

Important Note on Incineration: You must inform your waste vendor that this waste contains organic fluorine . Standard incinerators may not be equipped to handle the HF generation. The waste profile sheet must explicitly state "Contains Fluorinated Organics."

References

  • PubChem. (2025). 4-Fluoropyridin-3-amine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • US EPA. (2025). Hazardous Waste Codes & Regulations. Retrieved from [Link]

Sources

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